Piperic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-72-1, 5285-18-7 | |
| Record name | Piperic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperic acid (E,E)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
piperic acid structure and chemical properties
An In-depth Technical Guide on Piperic Acid: Structure and Chemical Properties
Introduction
This compound, systematically known as (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid, is a phenylpropanoid-derived organic compound.[1] It is most commonly obtained by the alkaline hydrolysis of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum)[2][3]. The structure of this compound, featuring a conjugated diene system connected to a benzodioxole ring and a terminal carboxylic acid, makes it a valuable intermediate in the synthesis of various compounds, including fragrances like piperonal, as well as molecules with potential pharmacological applications[1][2]. This document provides a comprehensive overview of its structure, chemical properties, and relevant experimental methodologies.
Chemical Structure and Isomerism
The chemical identity of this compound is defined by its molecular formula, C₁₂H₁₀O₄, and a molar mass of approximately 218.21 g·mol⁻¹[2][4]. Its structure features a pentadienoic acid chain attached to a 1,3-benzodioxole (or methylenedioxyphenyl) group.
The presence of two double bonds in the pentadienoic chain gives rise to four possible geometric isomers[1][5]:
-
(2E,4E)-Piperic acid: Commonly referred to as piperinic acid or simply this compound. This is the most stable and common isomer, typically formed from the hydrolysis of piperine.
-
(2E,4Z)-Piperic acid: Known as isochavicinic acid.
-
(2Z,4E)-Piperic acid: Known as isopiperinic acid.
-
(2Z,4Z)-Piperic acid: Known as chavicinic acid.
The preferred IUPAC name for the most common isomer is (2E,4E)-5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid[2][6][7].
Physicochemical Properties
The physical and spectral properties of this compound are crucial for its identification and characterization. Quantitative data are summarized in the tables below.
Physical Properties
The physical properties, particularly the melting point, vary significantly among the different isomers. The (E,E) isomer is a crystalline solid that is colorless when freshly prepared but turns yellow upon exposure to light[5].
| Property | (2E,4E)-Piperic Acid (Piperinic acid) | (2E,4Z)-Piperic Acid (Isochavicinic acid) | (2Z,4E)-Piperic Acid (Isopiperinic acid) | (2Z,4Z)-Piperic Acid (Chavicinic acid) |
| Molar Mass | 218.21 g/mol [2][4] | 218.21 g/mol | 218.21 g/mol | 218.21 g/mol |
| Appearance | Needles or crystalline solid[5] | Yellow crystals[5] | Needles from benzene[5] | Amorphous yellow granules[5] |
| Melting Point (°C) | 213–217[5][8][9] | 134–143[5] | 138–153[5] | 120–202 (wide disparity reported)[5] |
| Boiling Point (°C) | Decomposes[2] | Not available | Not available | Not available |
| Solubility | Practically insoluble in water, ether, benzene; Soluble in 50 parts boiling alcohol[5]. Soluble in ethanol[10]. | Soluble in methanol, benzene[5] | Soluble in benzene[5] | Soluble in boiling alcohol and benzene[5] |
| pKa (Predicted) | 3.82 | Not available | Not available | Not available |
Spectral Data
Spectroscopic data are essential for the structural elucidation of this compound and its isomers.
| Spectroscopy | Data for (2E,4E)-Piperic Acid |
| UV-Vis (Methanol) | λmax: 340 nm (ε = 28800)[5][9] |
| IR (KBr, cm⁻¹) | 3300–2500 (broad, O-H stretch of carboxylic acid), 1671 (C=O stretch), 1594 (C=C stretch)[9] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (s, 1H, COOH), 7.32-7.25 (m, 1H), 7.23 (s, 1H), 7.00-6.92 (m, 4H), 6.05 (s, 2H, -OCH₂O-), 5.92 (d, J=15.1 Hz, 1H)[9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.1, 148.5, 148.2, 144.6, 140.1, 130.5, 124.5, 122.9, 120.4, 108.5, 105.8, 101.3, 60.2, 14.3 (Note: Data for ethyl ester derivative)[9] |
Chemical Reactivity and Key Reactions
The chemical behavior of this compound is dictated by its carboxylic acid group, the conjugated diene system, and the benzodioxole ring.
-
Oxidative Cleavage : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or ozone results in the cleavage of the double bonds to yield piperonal (heliotropin) and piperonylic acid[2]. Under certain conditions, further oxidation can produce CO₂ from cleavage products like oxalic acid[11].
-
Reduction : this compound can be reduced at the double bonds. For instance, reduction with sodium amalgam yields α- and β-dihydropiperic acids (C₁₂H₁₂O₄)[2].
-
Esterification : The carboxylic acid group readily undergoes esterification with alcohols, often catalyzed by acid or facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP)[1][9].
-
Amidation : this compound can be converted to its corresponding amides. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride (e.g., using thionyl chloride), followed by reaction with an amine[1]. Alternatively, direct condensation with amines can be accomplished using coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1][12][13].
Experimental Protocols
Preparation of this compound by Alkaline Hydrolysis of Piperine
This is the most common laboratory method for synthesizing this compound[2][13]. Piperine, the starting material, is first isolated from black pepper.
Materials:
-
Piperine
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Reaction flask with reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Methodology:
-
Dissolution: Dissolve piperine in 95% ethanol or methanol inside a round-bottom flask.
-
Hydrolysis: Add a solution of potassium hydroxide (e.g., 20% methanolic KOH) to the flask[14].
-
Reflux: Heat the mixture to reflux (approximately 65°C) with continuous stirring. The reaction is typically run for 24-48 hours to ensure complete hydrolysis of the amide bond[12][14]. During this process, the piperine is cleaved into the potassium salt of this compound (potassium piperate) and volatile piperidine[2].
-
Neutralization/Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution is acidic (pH ~2-3). This protonates the piperate salt, causing the less soluble this compound to precipitate[2][12].
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude this compound with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture (8:2), to yield yellow crystals[9].
Synthesis of this compound Amides via DCC Coupling
This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer, ice bath, filtration apparatus.
Methodology:
-
Dissolution: Dissolve this compound and a catalytic amount of DMAP in an anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution in an ice bath (0°C). Add a solution of DCC in the same anhydrous solvent to the flask and stir for 20-30 minutes. This forms a reactive O-acylisourea intermediate.
-
Coupling: Add the desired amine to the reaction mixture and allow it to warm to room temperature. Stir for 10-12 hours[12].
-
Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble and precipitates out. Remove the DCU precipitate by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.
Biological Activity and Role in Signaling Pathways
While much of the research on biological activity has focused on its precursor, piperine, this compound itself exhibits notable properties, including antioxidant and antibacterial effects[15][16]. Derivatives of this compound have been synthesized and evaluated for a range of activities, including anti-inflammatory, α-glucosidase inhibitory, and antihyperlipidemic effects[13][17]. Some derivatives have shown anti-inflammatory action through the downregulation of the NF-κB pathway[1].
This compound is a key intermediate in the biosynthesis of piperine in pepper plants[18]. The pathway involves the conversion of feruperic acid to this compound, which is then activated to piperoyl-CoA before being condensed with piperidine to form piperine[18][19].
References
- 1. This compound|High-Purity Research Compound [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matrixscientific.com [matrixscientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CAS 136-72-1: this compound | CymitQuimica [cymitquimica.com]
- 11. organic chemistry - this compound oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 14. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antihyperlipidemic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of Piperic Acid from Piperine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of piperic acid from piperine, a naturally occurring alkaloid found in black pepper. The primary method detailed is the alkaline hydrolysis of piperine, a robust and widely employed technique. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the chemical pathway and experimental workflow to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound, chemically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and insecticides.[1] Its parent compound, piperine, is the major alkaloid responsible for the pungency of black pepper (Piper nigrum). The conversion of piperine to this compound is a fundamental step in the structural modification of piperine to explore and enhance its biological activities.[2] The most common and straightforward method for this conversion is through alkaline hydrolysis, which cleaves the amide bond of piperine.[1][3]
Chemical Transformation: From Piperine to this compound
The synthesis of this compound from piperine involves the hydrolysis of the amide linkage in the piperine molecule. This is typically achieved by heating piperine in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.[3] The reaction proceeds in two main stages:
-
Saponification: The amide bond of piperine is cleaved by the hydroxide ions, resulting in the formation of the potassium salt of this compound (potassium piperate) and the release of piperidine.[1]
-
Acidification: The reaction mixture is then acidified, typically with hydrochloric acid (HCl), to protonate the piperate salt and precipitate the free this compound.[1]
It is crucial to handle the reaction with appropriate safety precautions, as piperidine, a toxic and volatile byproduct, is released during the hydrolysis process.[1][4]
Reaction Pathway
References
An In-depth Technical Guide to the Isomers and Stereochemistry of Piperic Acid for Researchers and Drug Development Professionals
Abstract
Piperic acid, a naturally occurring compound derived from the hydrolysis of piperine, the primary pungent constituent of black pepper (Piper nigrum), presents a compelling scaffold for drug discovery and development. Its chemical structure, featuring a pentadienoic acid chain attached to a 1,3-benzodioxole moiety, allows for the existence of four distinct geometric isomers. These stereoisomers—piperinic acid (E,E), isochavicinic acid (E,Z), isopiperinic acid (Z,E), and chavicinic acid (Z,Z)—exhibit unique physicochemical properties and are anticipated to possess differential biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis and separation of its isomers. Furthermore, it explores the known biological activities, with a focus on cytotoxicity and anti-inflammatory effects, and delves into the modulation of key signaling pathways such as NF-κB and MAPK. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives for therapeutic applications.
Introduction to this compound and its Stereoisomers
This compound, with the chemical formula C₁₂H₁₀O₄, is a yellow crystalline solid.[1] The presence of two double bonds in its pentadienoic acid chain gives rise to four geometric isomers, as illustrated below. Early literature often refers to "this compound" without specifying the stereochemistry; however, the physical constants provided typically correspond to the most stable (E,E) isomer, also known as piperinic acid.[1]
The four stereoisomers of this compound are:
-
(2E,4E)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Piperinic acid)
-
(2E,4Z)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Isochavicinic acid)
-
(2Z,4E)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Isopiperinic acid)
-
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Chavicinic acid)
The spatial arrangement of the substituents around the double bonds significantly influences the molecule's shape, polarity, and ability to interact with biological targets, leading to potentially distinct pharmacological profiles for each isomer.
Physicochemical Properties of this compound Isomers
The stereochemistry of this compound isomers has a notable impact on their physical properties. The table below summarizes the available data on their melting points and ultraviolet absorption maxima. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to variations in experimental conditions and sample purity.[1]
| Isomer Name | Stereochemistry | Melting Point (°C) | UV λmax (nm) in Methanol (ε) |
| Piperinic acid | (E,E) | 216-217 | 340 (28800) |
| Isochavicinic acid | (E,Z) | 134-136 | 335 (14500) |
| Isopiperinic acid | (Z,E) | 145 | 328 (22000) |
| Chavicinic acid | (Z,Z) | 120-130, 200-202 | 335 (17500) |
| Data compiled from multiple sources.[1] |
Synthesis and Separation of this compound Isomers
Synthesis of this compound from Piperine
The most common method for preparing this compound is through the alkaline hydrolysis of piperine.[2] This process involves refluxing piperine with an alcoholic solution of potassium hydroxide, followed by acidification to precipitate this compound.[2]
Experimental Protocol: Alkaline Hydrolysis of Piperine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperine in ethanol.
-
Hydrolysis: Add a solution of potassium hydroxide in ethanol to the piperine solution. The mixture is then heated to reflux for several hours.
-
Isolation of Potassium Piperate: Upon cooling, the potassium salt of this compound (potassium piperate) will precipitate. The precipitate is collected by filtration and washed with cold ethanol.
-
Acidification: The potassium piperate is dissolved in warm water, and the solution is acidified with a mineral acid, such as hydrochloric acid, until the precipitation of this compound is complete.
-
Purification: The resulting yellow precipitate of this compound is collected by filtration, washed with cold water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Separation of this compound Isomers
The separation of the four geometric isomers of this compound can be achieved using high-performance liquid chromatography (HPLC). While specific protocols for the complete separation of all four this compound isomers are not extensively detailed in the literature, a method can be proposed based on the successful separation of the closely related piperine isomers.[4] The use of a reversed-phase column with a polar-embedded phase is recommended for enhancing the separation of E/Z isomers.[5]
Proposed Experimental Protocol: HPLC Separation of this compound Isomers
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column with a polar-embedded stationary phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II, or Supelco RP-Amide).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of an acidifier like formic acid or acetic acid to ensure the carboxylic acid group remains protonated. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Detection: The isomers can be detected by their UV absorbance, with the maximum absorbance expected to be in the range of 320-340 nm.
-
Sample Preparation: A stock solution of the this compound isomer mixture is prepared in a suitable solvent such as methanol or acetonitrile and filtered through a 0.45 µm syringe filter before injection.
Biological Activities of this compound
This compound and its derivatives have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. A study investigating its impact on prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines revealed a dose- and time-dependent inhibition of cell viability.[6][7] The maximum cytotoxicity was observed at a concentration of 100 µM after 48 hours of incubation.[6][7] Importantly, at this concentration, this compound showed significantly lower cytotoxicity towards normal human mononuclear cells, suggesting a degree of selectivity for cancer cells.[6]
Table of Cytotoxicity Data for this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cytotoxicity |
| MDA-MB-231 | 1 | 24 | 68.71 ± 0.01 |
| 1 | 48 | 88.76 ± 0.03 | |
| 1 | 72 | 60.26 ± 0.36 | |
| 10 | 24 | 72.59 ± 0.06 | |
| 10 | 48 | 85.04 ± 0.19 | |
| 10 | 72 | 58.7 ± 0.49 | |
| 100 | 24 | 68.79 ± 0.02 | |
| 100 | 48 | 87.58 ± 0.02 | |
| 100 | 72 | 64.7 ± 0.40 | |
| PC-3 | 1 | 24 | 9.8 ± 0.01 |
| 1 | 48 | 50.29 ± 0.05 | |
| 1 | 72 | 0 | |
| 10 | 24 | 38.7 ± 0.08 | |
| 10 | 48 | 53.9 ± 0.03 | |
| 10 | 72 | 25.42 ± 0.01 | |
| 100 | 24 | 68.79 ± 0.02 | |
| 100 | 48 | 87.58 ± 0.02 | |
| 100 | 72 | 64.7 ± 0.40 | |
| Data from Rudraraju et al.[6][7][8] |
Anti-inflammatory Activity
This compound has been shown to possess in vivo anti-inflammatory properties. In a study using a carrageenan-induced paw edema model in rats, this compound exhibited significant anti-inflammatory effects.[9] While direct comparative data for all four isomers is not available, a study on piperine and its amide derivatives indicated that the amide moiety might be important for anti-inflammatory activity, as this compound itself showed no significant activity at 50 µM in an in vitro nitric oxide inhibition assay.[10] This suggests that the different stereoisomers of this compound could have varying anti-inflammatory potencies, a hypothesis that warrants further investigation.
Modulation of Signaling Pathways
The biological effects of this compound and its parent compound, piperine, are mediated through the modulation of various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.
NF-κB Signaling Pathway
Experimental Protocol: Investigating NF-κB Inhibition
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages like RAW 264.7) and pre-treat with different concentrations of each this compound isomer for a specified time.
-
Stimulation: Induce NF-κB activation using an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from the treated and control cells.
-
Western Blot Analysis: Perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and the nuclear levels of the p65 subunit of NF-κB.
-
Data Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or lamin B1 for nuclear extracts) to determine the effect of each isomer on NF-κB activation.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been shown to modulate the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[12] The specific effects can be cell-type and context-dependent. It is hypothesized that the different stereoisomers of this compound may differentially modulate the activation of these MAPK cascades.
Visualizations
Caption: Relationship between piperine, this compound, and its four geometric isomers.
Caption: Experimental workflow for the synthesis, separation, and biological evaluation of this compound isomers.
Caption: Overview of the potential modulation of NF-κB and MAPK signaling pathways by this compound isomers.
Conclusion and Future Directions
This compound and its stereoisomers represent a promising class of compounds for further investigation in drug discovery. The available data indicates that this compound possesses significant cytotoxic activity against cancer cells and exhibits anti-inflammatory properties. However, a critical knowledge gap exists regarding the differential biological activities of the individual (E,E), (E,Z), (Z,E), and (Z,Z) isomers.
Future research should focus on the following areas:
-
Development of robust and scalable methods for the synthesis and purification of each this compound stereoisomer. This will be crucial for conducting detailed and comparative biological studies.
-
Systematic evaluation of the cytotoxic and anti-inflammatory activities of the individual isomers. This should include determining IC50 values against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation.
-
In-depth investigation of the molecular mechanisms of action. This includes elucidating how each isomer differentially modulates key signaling pathways such as NF-κB and MAPK, and identifying their specific molecular targets.
A thorough understanding of the structure-activity relationships of this compound isomers will be instrumental in the design and development of novel and more potent therapeutic agents for the treatment of cancer, inflammatory diseases, and other conditions.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. In Vitro Evaluation of Cytotoxic Properties of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biosynthesis of Piperic Acid in Piper nigrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of piperic acid, a key precursor to the pungent compound piperine in black pepper (Piper nigrum). This document details the metabolic pathway, presents available quantitative data, outlines experimental protocols for key enzymatic steps, and discusses the regulation of this important biosynthetic route.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in Piper nigrum is a specialized metabolic pathway that combines elements from the general phenylpropanoid pathway and a unique chain elongation and modification process. The pathway begins with the amino acid phenylalanine and culminates in the formation of this compound, which is subsequently converted to piperine.
The key steps in the biosynthesis of the this compound moiety are:
-
Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).
-
Activation and Elongation: p-Coumaric acid is activated to its CoA-thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL). This is followed by a series of condensation reactions with malonyl-CoA, leading to a C2-elongation of the side chain, though the exact enzymatic steps for this elongation are still under investigation. A key intermediate in this extended pathway is feruperic acid .
-
Methylenedioxy Bridge Formation: A crucial and characteristic step is the formation of a methylenedioxy bridge on the aromatic ring. The enzyme CYP719A37 , a cytochrome P450 monooxygenase, catalyzes the conversion of feruperic acid to This compound .[1][2] This reaction is a decisive step in the biosynthesis of piperine.[1][2]
-
Activation for Amide Formation: Finally, This compound is activated by piperoyl-CoA ligase to form piperoyl-CoA .[3][4][5] This activated form is then ready to be condensed with piperidine (derived from lysine) by piperine synthase to form piperine.
References
- 1. Genome-Wide Identification, Characterization, and Expression Analysis of the MYB-R2R3 Gene Family in Black Pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A this compound CoA ligase produces a putative precursor of piperine, the pungent principle from black pepper fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
physical properties including melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on its melting point and solubility, critical parameters for drug development, formulation, and quality control. Detailed experimental protocols and relevant biological pathways are also presented.
Physicochemical Data
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its physical properties are essential for understanding its behavior in various pharmaceutical formulations.
Table 1: Physical and Solubility Data for Ibuprofen
| Property | Value | Conditions |
| Melting Point | 75-78 °C[1][2] | N/A |
| Solubility in Water | 21 mg/L[3][4] | 25 °C[4] |
| Solubility in Ethanol | 50 mg/mL | N/A |
| Solubility in 90% Ethanol | 66.18 g/100 mL[3] | 40 °C[3] |
| General Solubility | Very soluble in methanol, acetone, and dichloromethane[3] | N/A |
As a carboxylic acid, Ibuprofen's solubility is pH-dependent; deprotonation at higher pH levels can increase its solubility in aqueous solutions.[5]
Experimental Protocols
Accurate determination of physical properties is fundamental. The following are standard protocols for measuring the melting point and solubility of a solid compound like Ibuprofen.
The capillary method is a standard technique for determining the melting point of a crystalline solid.[6][7]
Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting (onset) to complete liquefaction is recorded as the melting point range.[7][8] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the range.[7]
Methodology:
-
Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered to facilitate uniform heat transfer.[6][9]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm height.[8][10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating (4-5°C/minute) to get an estimate.[8]
-
For an accurate measurement, start heating rapidly to a temperature about 15°C below the expected melting point.[8][10]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
-
Observe the sample through the magnified eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).[8]
-
Record the temperature at which the entire solid phase turns into a clear liquid (complete melting).[8]
-
The recorded melting point should be a range from the onset to the complete melting temperature. Always use a fresh sample for repeated measurements.[6]
-
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[11][12]
Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of solid Ibuprofen to a series of vials or flasks, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution).[11][13] The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vessels tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13][14]
-
Phase Separation: After equilibration, let the samples rest to allow undissolved solids to sediment.[11] Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a syringe filter).[12]
-
Quantification:
-
Carefully withdraw an aliquot of the clear, saturated solution.
-
Dilute the sample as necessary to fall within the linear range of the analytical method.
-
Determine the concentration of Ibuprofen in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.[12][14]
-
-
Reporting: The calculated concentration represents the solubility of Ibuprofen in that specific solvent at the given temperature.
Visualizations: Workflows and Pathways
The following diagram illustrates the logical steps for determining solubility via the Shake-Flask method.
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16][17] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate pain and inflammation.[18][19] The diagram below outlines this pathway.
References
- 1. Ibuprofen - American Chemical Society [acs.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Ibuprofen, USP grade, MP Biomedicals™ | Fisher Scientific [fishersci.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. ClinPGx [clinpgx.org]
- 16. news-medical.net [news-medical.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
The Stability of Piperic Acid: A Technical Guide on Light and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperic acid, a key derivative of piperine, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its diverse biological activities. However, its stability under various environmental conditions, particularly light and temperature, is a critical factor influencing its efficacy, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the stability of this compound, focusing on the effects of photovariations and thermal stress. Due to a lack of extensive direct quantitative stability data for this compound in publicly available literature, this guide leverages data from its parent compound, piperine, as a close structural analog and precursor to infer potential stability characteristics. This document details established experimental protocols for stability testing, presents available stability data for piperine, and proposes potential degradation pathways for this compound.
Introduction to this compound
This compound, chemically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a carboxylic acid that can be obtained by the hydrolysis of piperine, the primary alkaloid in black pepper.[1] Its structure, featuring a conjugated double bond system and a methylenedioxy group, makes it a chromophore that absorbs UV radiation, suggesting potential photosensitivity.[2] Indeed, freshly prepared this compound is colorless but rapidly turns yellow upon exposure to light, indicating light-induced chemical changes.[3] Understanding the stability of this compound is paramount for its development as a therapeutic agent.
Photostability of this compound
The conjugated diene system in this compound makes it susceptible to photodegradation. The primary mechanism of photodegradation for compounds with such structures is often cis-trans isomerization and photocyclization. While specific kinetic data for this compound is scarce, studies on piperine provide valuable insights into its potential photostability.
Inferred Photodegradation from Piperine Studies
Piperine undergoes significant degradation upon exposure to UV light. In one study, free piperine showed a rapid and significant decline in concentration within the first 10 minutes of UVA exposure.[4] This suggests that this compound, with a similar chromophoric system, is also likely to be highly susceptible to photodegradation. The degradation of piperine under photolytic stress is a known phenomenon, and it is reasonable to extrapolate this behavior to this compound.
Potential Photodegradation Products
The primary photodegradation pathway for this compound is likely to be cis-trans isomerization around the double bonds, leading to the formation of its various geometric isomers: isochavicinic acid (E,Z), isopiperinic acid (Z,E), and chavicinic acid (Z,Z).[3] Additionally, oxidative cleavage of the double bonds due to photo-oxidation could lead to the formation of piperonal and piperonylic acid.[1]
Thermal Stability of this compound
Elevated temperatures can accelerate chemical degradation reactions. For this compound, potential thermal degradation pathways include decarboxylation, oxidation, and polymerization.
Inferred Thermal Degradation from Piperine Studies
Studies on piperine indicate its susceptibility to thermal degradation. In one investigation, the concentration of free piperine decreased to approximately 26.4% of its initial value after 5 days of storage at 80°C.[4] Another study noted that while piperine is relatively stable to heat processing with only a 2.5% loss after 20 minutes at 100°C, a separate report indicated a 28% loss under the same conditions, highlighting the influence of the specific matrix and conditions.[5] This suggests that this compound is also likely to degrade at elevated temperatures, and its stability will be dependent on the formulation and storage conditions.
Potential Thermal Degradation Products
At elevated temperatures, this compound may undergo decarboxylation. Oxidative degradation could also occur, potentially leading to the same cleavage products as seen in photo-oxidation, such as piperonal and piperonylic acid. Polymerization of the unsaturated acid is another possible degradation route under thermal stress.
Quantitative Stability Data (Inferred from Piperine)
The following table summarizes the stability of piperine under various stress conditions. This data can be used as a proxy to estimate the potential stability of this compound.
| Stress Condition | Duration | Temperature | pH | Analyte | Retention (%) | Reference |
| UVA Exposure | 10 min | Ambient | Neutral | Piperine | Significant decline | [4] |
| Thermal | 5 days | 80°C | Neutral | Piperine | ~26.4 | [4] |
| Acidic | 2 hours | 37°C | 2 | Piperine | ~68 | [4] |
Experimental Protocols
Standardized protocols are essential for assessing the stability of a drug substance like this compound. The International Council for Harmonisation (ICH) provides guidelines for such testing.
Photostability Testing
A standardized photostability test should be conducted according to ICH Q1B guidelines.
-
Sample Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol, ethanol) and place them in chemically inert, transparent containers (e.g., quartz cuvettes). A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared and stored under the same conditions.
-
Light Exposure : Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Suitable light sources include an artificial daylight lamp, a xenon lamp, or a metal halide lamp.
-
Analysis : At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.
-
Data Analysis : Calculate the percentage of this compound remaining at each time point. The degradation kinetics can be determined by plotting the concentration of this compound versus time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order).
Thermal Stability Testing
-
Sample Preparation : Prepare samples of this compound (solid or in solution) and place them in sealed containers.
-
Temperature Exposure : Store the samples at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or water bath.
-
Analysis : At predetermined time points, remove samples and allow them to cool to room temperature. Analyze the samples using a validated stability-indicating HPLC method.
-
Kinetic Analysis :
-
Determine the degradation rate constant (k) at each temperature by fitting the concentration-time data to a suitable kinetic model (e.g., first-order kinetics: ln[A] = ln[A]₀ - kt).
-
Calculate the half-life (t₁/₂) at each temperature (for first-order kinetics: t₁/₂ = 0.693/k).
-
Determine the activation energy (Ea) for the degradation process using the Arrhenius equation: ln(k) = ln(A) - Ea/(RT), by plotting ln(k) versus 1/T.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for Photostability Testing of this compound.
Caption: Workflow for Thermal Stability & Kinetic Analysis.
Caption: Proposed Degradation Pathways for this compound.
Conclusion and Recommendations
While direct quantitative stability data for this compound is limited, evidence from its precursor, piperine, and its inherent chemical structure strongly suggests that it is susceptible to degradation under both photolytic and thermal stress. The primary degradation pathways are likely to be isomerization and oxidation.
For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:
-
Protection from Light : All stock solutions and formulations containing this compound should be protected from light using amber glassware or light-resistant packaging.
-
Temperature Control : Storage at controlled, cool temperatures is recommended to minimize thermal degradation. Avoid exposure to high temperatures during processing and storage.
-
Stability-Indicating Methods : Development and validation of a stability-indicating analytical method, such as RP-HPLC, is essential for accurately monitoring the stability of this compound and detecting potential degradation products in formulations.
-
Further Studies : There is a clear need for formal stability studies on this compound to be conducted and published to quantify its degradation kinetics and definitively identify its degradation products. This will enable the development of stable and effective formulations for its intended therapeutic applications.
References
An In-depth Technical Guide to Piperic Acid: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of piperic acid, a naturally derived organic compound. This document details its chemical identity, synthesis, physicochemical properties, and biological activities, with a focus on its anti-inflammatory potential.
Chemical Identification
This compound, a derivative of piperine found in black pepper, is a key molecule in various research and development fields. Its proper identification is crucial for scientific accuracy.
| Identifier | Value | Reference |
| CAS Number | 136-72-1 ((2E,4E)-isomer) | [1][2] |
| IUPAC Name | (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid | [3] |
| Molecular Formula | C₁₂H₁₀O₄ | [3][4] |
| Molecular Weight | 218.21 g/mol | [4] |
Synthesis of this compound
This compound is most commonly synthesized through the alkaline hydrolysis of piperine.[5] This process involves the cleavage of the amide bond in piperine, yielding this compound and piperidine.
Experimental Protocol: Alkaline Hydrolysis of Piperine
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: Piperine is refluxed with a solution of potassium hydroxide (KOH) in ethanol. One patented method specifies charging 15.0g of piperine with 150 ml of ethylene glycol and 13.3g of potassium hydroxide.[6] Another protocol suggests refluxing 500 mg of piperine with 20% methanolic KOH for 26 hours.[7]
-
Heating and Monitoring: The reaction mixture is heated to a temperature of 115°C and maintained for 14-15 hours.[6] The progress of the hydrolysis can be monitored using thin-layer chromatography (TLC).
-
Isolation of Piperate Salt: After the reaction is complete, the mixture is cooled, allowing the potassium salt of this compound to precipitate. The salt is then collected by filtration.
-
Acidification: The potassium piperate salt is dissolved in water, and the solution is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH where the this compound precipitates.[8]
-
Purification: The crude this compound is collected by filtration, washed with water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield a yellow crystalline solid.[7][8] One study reported a yield of 86.96%.[9]
Experimental Workflow: Synthesis of this compound from Piperine
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Data | Reference |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 216-217 °C | [3] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [1] |
| UV-Vis (λmax) | 345 nm | [10] |
| Infrared (IR) ν (cm⁻¹) | 3600-3200 (O-H stretch, carboxylic acid), 1500-1700 (aromatic moiety) | [11] |
| ¹H NMR | Signals in the range of δH 5.95-7.35 ppm | [7] |
| ¹³C NMR | Signals in the range of δC 101.6-167.1 ppm | [7] |
Biological Activity and Signaling Pathways
While much of the existing research has focused on piperine, this compound itself has demonstrated notable biological activities, particularly as an anti-inflammatory agent.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. A recent study highlighted that its anti-inflammatory potential is mediated through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12] By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory mediators.[12]
Signaling Pathway: NF-κB Inhibition by this compound
Other Potential Activities
Derivatives of this compound have been investigated for other applications. For instance, isopropyl piperate has been identified as a potential UV protection agent, with a significant Sun Protection Factor (SPF) value.[9]
Conclusion
This compound is a readily accessible natural product derivative with significant potential for further investigation, particularly in the realm of anti-inflammatory drug discovery. Its straightforward synthesis and well-characterized structure make it an attractive starting point for the development of novel therapeutic agents. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 8. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, this compound, and tetrahydrothis compound via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Piperic Acid: A Journey Through its Early Discovery and Historical Context
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the early discovery and historical context of piperic acid. This pivotal compound, derived from the pungent alkaloid piperine found in black pepper, has a rich history intertwined with the foundations of organic chemistry.
Executive Summary
This compound, a derivative of piperine, the compound responsible for the pungency of black pepper, has been a subject of scientific inquiry for over a century. Its discovery and the subsequent elucidation of its structure were significant milestones in the field of natural product chemistry. This guide details the historical timeline of its discovery, presents key quantitative data from early analyses, outlines the original experimental protocols for its isolation, and visualizes its biosynthetic pathway. This historical perspective provides a valuable foundation for contemporary research into the diverse applications of this compound and its derivatives.
Historical Context and Early Discovery
The journey of this compound begins with its parent compound, piperine. The investigation into the chemical constituents of the Piper species dates back to the early 19th century, with piperine first being isolated in 1819. For decades, the molecular structure of this pungent alkaloid remained a puzzle.
A pivotal moment in understanding piperine came with the discovery that it could be hydrolyzed into two simpler compounds: a basic substance named piperidine and an acidic component, which was christened this compound. This breakdown reaction was a crucial clue for chemists of the era, suggesting that piperine was an amide formed from these two building blocks.
The formidable task of unraveling the precise structure of this compound was undertaken by the esteemed German chemist Rudolph Fittig and his students. Their meticulous work in the latter half of the 19th century was instrumental in establishing the chemical constitution of this compound. Fittig's contributions to organic chemistry were vast, and his investigation into piperine and its derivatives stands as a testament to his experimental prowess and deductive reasoning.
Following the structural elucidation, the next significant achievement was the chemical synthesis of this compound, accomplished by A. Ladenburg and M. Scholtz in 1894. This not only confirmed the structure proposed by Fittig's group but also opened avenues for the synthesis of piperine itself, which they achieved by reacting piperoyl chloride (a derivative of this compound) with piperidine.
Quantitative Data from Early Analyses
Early researchers meticulously documented the physical properties of this compound and its isomers. The existence of four geometric isomers was recognized, and their distinct melting points were a key focus of investigation. The data presented below is a compilation from early literature, highlighting the careful experimental work of the time.
| Isomer Name | Stereochemistry | Reported Melting Point (°C) |
| This compound | (E,E) | 216-217 |
| Isochavicinic Acid | (E,Z) | 134-136 |
| Isopiperinic Acid | (Z,E) | 145 |
| Chavicinic Acid | (Z,Z) | 200-202 |
Note: The melting points reported in early literature sometimes varied slightly between different researchers. The values presented here are representative of the consensus at the time.
Experimental Protocols of the 19th Century
The isolation of this compound from piperine was a foundational experiment in the study of this class of compounds. The following protocols are based on the methodologies described in the historical scientific literature of the 19th century.
Hydrolysis of Piperine to this compound
This procedure, adapted from the work of Fittig and his contemporaries, describes the alkaline hydrolysis of piperine.
Materials:
-
Piperine
-
Alcoholic potash solution (potassium hydroxide in ethanol)
-
Water
-
Hydrochloric acid
-
Filter paper
-
Beakers and flasks
-
Heating apparatus (e.g., water bath)
Procedure:
-
A solution of piperine in alcohol was prepared.
-
An alcoholic solution of potash was added to the piperine solution.
-
The mixture was heated for several hours to induce hydrolysis. During this process, the amide bond of piperine is cleaved, yielding potassium piperate and piperidine.
-
The alcohol was then removed by evaporation, leaving a solid residue.
-
This residue was dissolved in warm water.
-
Hydrochloric acid was carefully added to the aqueous solution. This acidification protonates the piperate salt, causing the less soluble this compound to precipitate out of the solution.
-
The precipitated this compound was then collected by filtration, washed with cold water to remove impurities, and dried.
Synthesis of this compound
The following is a conceptual outline of the synthesis of this compound as first achieved by Ladenburg and Scholtz in 1894. This multi-step synthesis was a landmark achievement in organic chemistry.
Conceptual Workflow for the Synthesis of this compound (Ladenburg & Scholtz, 1894):
Caption: Synthetic route to this compound as developed by Ladenburg and Scholtz.
Biosynthesis of this compound
This compound is a natural product synthesized in pepper plants through a specialized metabolic pathway. The biosynthesis originates from the common amino acid phenylalanine and involves a series of enzymatic transformations. Understanding this pathway is crucial for metabolic engineering and the potential biotechnological production of this compound and its derivatives.
Biosynthetic Pathway of this compound:
A Technical Guide to the Spectroscopic Profile of Piperic Acid
This guide provides an in-depth analysis of the spectroscopic data for piperic acid, a derivative of piperine, the primary alkaloid in black pepper. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.
Spectroscopic Data Presentation
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 5.95 | s | - | 2H | -OCH₂O- |
| 5.90 | d | 15.0 | 1H | H-α |
| 6.75 | d | 8.0 | 1H | Ar-H |
| 6.85-7.00 | m | - | 3H | Ar-H, H-γ |
| 7.30 | dd | 15.0, 10.0 | 1H | H-β |
| 7.40 | dd | 15.0, 10.0 | 1H | H-δ |
| 12.20 | br s | - | 1H | -COOH |
Note: Assignments are based on typical chemical shifts and coupling patterns. The exact values may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 101.2 | -OCH₂O- |
| 105.6 | Ar-C |
| 108.4 | Ar-C |
| 122.6 | Ar-C |
| 124.7 | C-β |
| 125.3 | C-δ |
| 130.9 | Ar-C (quaternary) |
| 137.7 | C-γ |
| 139.1 | C-α |
| 147.7 | Ar-C (quaternary) |
| 147.9 | Ar-C (quaternary) |
| 165.1 | -COOH |
Note: The assignments distinguish between the carbons of the aromatic ring and the dienoyl chain.[1][2]
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 3600-3200 | Weak, broad absorption | O-H stretch of carboxylic acid |
| 3000-2500 | Broad absorption | C-H stretch (aromatic and vinylic) |
| 1678.76 | Strong absorption | C=O stretch of carboxylic acid |
| 1580 | Aromatic stretching | C=C stretch (aromatic ring) |
| 1255 | Symmetric stretch | =C-O-Ar (methylenedioxy) |
| 1132 | Asymmetric stretch | =C-O-C (methylenedioxy) |
| 1033 | Symmetric stretch | =C-O-C (methylenedioxy) |
Table 4: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | 342-344 | 16,844 - 35,855 |
Source:[5]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
2.1 NMR Spectroscopy NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz for ¹H NMR.[5]
-
Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Data Acquisition : For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[6] Data are typically reported to two decimal places.[6] For ¹³C NMR, chemical shifts are also reported in ppm relative to TMS and are generally reported to one decimal place.[1][6]
2.2 IR Spectroscopy Infrared spectra are recorded using an FT-IR spectrometer.
-
Sample Preparation : The sample can be prepared as a potassium bromide (KBr) disc, where a small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin pellet.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on a crystal surface (e.g., diamond).[8]
-
Data Acquisition : The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[7]
2.3 UV-Vis Spectroscopy UV-Vis absorption spectra are measured using a double-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol or ethanol, which does not absorb in the region of interest.[5][9] Quartz cuvettes with a 1 cm path length are used.[10] A blank containing only the solvent is used for baseline correction.[11]
-
Data Acquisition : The absorbance is measured over a wavelength range of 200 to 450 nm to determine the wavelength of maximum absorption (λmax).[5][9]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Theoretical Simulation of Near-Infrared Spectrum of Piperine: Insight into Band Origins and the Features of Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes: Synthesis of Piperic Acid via Alkaline Hydrolysis of Piperine
Introduction
Piperic acid is a valuable organic compound that serves as a key intermediate in the synthesis of various fragrances, flavors, and pharmaceutical agents.[1] It is most commonly prepared through the alkaline hydrolysis of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum).[1][2] This process involves the cleavage of the amide bond in piperine, yielding this compound and the cyclic amine, piperidine.[2] The subsequent acidification of the resulting carboxylate salt precipitates the desired this compound.[1] These notes provide detailed protocols for this conversion, targeting researchers in organic synthesis and drug development.
Reaction and Mechanism
The core of the protocol is the base-catalyzed hydrolysis of the amide linkage in piperine. A strong base, typically potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the amide. This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which then collapses, breaking the carbon-nitrogen bond. This cleavage releases piperidine and forms the potassium salt of this compound (potassium piperate). In the final step, a strong acid, such as hydrochloric acid (HCl), is introduced to protonate the piperate salt, causing the less soluble this compound to precipitate out of the aqueous solution.[1][3]
Experimental Protocols
Two primary protocols are presented, differing in the solvent and reaction temperature used for the hydrolysis.
Protocol 1: Ethanolic Potassium Hydroxide Reflux
This is a widely cited method utilizing ethanolic KOH under reflux conditions. It is a reliable method suitable for standard laboratory setups.
Materials:
-
Piperine
-
Ethanol (95% or absolute)[3]
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol to create a solution (e.g., 2N ethanolic KOH).[3]
-
Hydrolysis: Add piperine to the ethanolic KOH solution. Heat the mixture to reflux and maintain for a period ranging from 1.5 to 22 hours.[3][4] The reaction progress can be monitored using thin-layer chromatography (TLC).[5]
-
Solvent Evaporation: After the hydrolysis is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator to obtain the solid potassium piperate salt.[3][4]
-
Dissolution: Suspend the solid residue in hot water (approx. 20 mL for every 1 gram of piperine used).[3][4]
-
Acidification: Carefully acidify the aqueous suspension by adding hydrochloric acid dropwise while stirring. Continue adding acid until the pH is less than 3, which will cause a pale yellow solid (this compound) to precipitate.[3][5][6]
-
Isolation: Collect the precipitated this compound by vacuum filtration.[3][4]
-
Washing: Wash the collected solid with cold water to remove any remaining salts.[3][4]
-
Drying & Recrystallization: Dry the crude this compound. For further purification, recrystallize the product from a suitable solvent such as absolute ethanol or methanol to yield pale yellow crystals.[3][4]
Protocol 2: High-Temperature Hydrolysis in Ethylene Glycol
This protocol uses a higher boiling point solvent, ethylene glycol, allowing the reaction to be conducted at an elevated temperature, which may reduce the required reaction time in some instances.
Materials:
-
Distilled Water
Procedure:
-
Reaction Setup: In a reaction flask, add piperine to ethylene glycol.[7][8]
-
Hydrolysis: Add solid potassium hydroxide to the mixture. Increase the temperature to approximately 115°C and maintain for 14-15 hours.[7][8]
-
Cooling and Dilution: After completion, cool the reaction mixture to 15-20°C and dilute it with water.[7][8]
-
Acidification: Acidify the mixture by adding concentrated HCl. Stir the mixture for about an hour at 15-20°C to ensure complete precipitation of this compound.[7][8]
-
Isolation: Filter the precipitated solid and wash it thoroughly with water.[7][8]
-
Purification: The wet cake can be further purified by stirring it in methanol at room temperature for an hour, followed by filtration, washing with fresh methanol, and drying under vacuum.[7][8]
Safety Precautions:
-
The hydrolysis of piperine liberates piperidine, which is a toxic and corrosive compound. All procedures should be performed in a well-ventilated fume hood.[1]
-
Potassium hydroxide is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Handle hydrochloric acid with care in a fume hood.
Data Presentation
The following tables summarize quantitative data from various reported protocols for the alkaline hydrolysis of piperine.
Table 1: Reactant Quantities and Solvents
| Starting Material | Quantity of Piperine | Base | Quantity of Base | Solvent | Solvent Volume | Reference |
|---|---|---|---|---|---|---|
| Piperine | 1 g | Ethanolic KOH (2N) | 10 mL | Ethanol | 10 mL | [3] |
| Piperine | 5.14 g | KOH | 45 g | Ethanol | 220 mL | [4] |
| Piperine | 0.5 g | Alcoholic KOH (20%) | 30 mL | Ethanol | 30 mL | [6] |
| Piperine | 500 mg | Methanolic KOH (20%) | Not specified | Methanol | Not specified | [5] |
| Commercial Piperine Extract (95%) | 35.06 g | KOH (85%) | 25.16 g | Ethanol (95%) | 200 mL | [9] |
| Piperine | 15.0 g | KOH | 13.3 g | Ethylene Glycol | 150 mL |[7][8] |
Table 2: Reaction Conditions and Reported Yields
| Reaction Time | Temperature | Acidification Agent | Recrystallization Solvent | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1.5 hr | Reflux | 6N HCl | Absolute Ethanol | Not specified | [3] |
| 22 hr | Reflux | 4N HCl | Methanol | 82% | [4] |
| 12 hr | 70°C | 1M HCl | Dichloromethane (extraction) | 86.96% | [6] |
| 26 hr | Reflux | HCl | Ethyl Acetate (extraction) | 96% | [5] |
| 4.5 hr | Reflux | 30% HCl | Isopropanol | ~78% (calculated from 20.3g final product) | [10] |
| 14-15 hr | 115°C | Conc. HCl | Methanol (wash) | ~47% (calculated from 7.0g final product) |[7][8] |
Visualizations
Diagram 1: Chemical Reaction Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Piperine - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 6. tandfonline.com [tandfonline.com]
- 7. US20210363126A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 8. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of Novel Piperic Acid Derivatives for Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel piperic acid derivatives and their subsequent evaluation in drug screening assays. This compound, a hydrolytic product of piperine, the main alkaloid in black pepper, serves as a versatile scaffold for the development of new therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and α-glucosidase inhibitory effects.[2][3][4]
I. Synthesis of this compound Derivatives
The general strategy for synthesizing this compound derivatives involves two main steps: the hydrolysis of piperine to yield this compound, followed by the coupling of this compound with various amines or alcohols to generate a diverse library of compounds.
A. Synthesis of this compound from Piperine
This compound is prepared by the alkaline hydrolysis of piperine.[5] This foundational step is crucial for obtaining the precursor for subsequent derivatization.
Protocol 1: Alkaline Hydrolysis of Piperine [5]
-
Dissolve piperine in a 20% methanolic potassium hydroxide (KOH) solution.
-
Reflux the mixture for 26 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After completion, evaporate the methanol under reduced pressure.
-
Suspend the resulting residue in water and acidify with hydrochloric acid (HCl) to a pH below 1.
-
Extract the precipitated this compound with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to obtain this compound as a yellow solid. The yield of this reaction is typically high, around 96%.[5]
B. Synthesis of this compound Amides
This compound amides can be synthesized by coupling this compound with a variety of primary or secondary amines. This can be achieved through the formation of an intermediate acid chloride or by using a coupling agent.
Protocol 2: Synthesis of this compound Amides via Acid Chloride [2]
-
To a solution of this compound in dichloromethane (CH2Cl2), add oxalyl chloride.
-
Stir the mixture at room temperature for 3 hours.
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound chloride.
-
In a separate flask, dissolve the desired amine and triethylamine (Et3N) in CH2Cl2 or N,N-dimethylformamide (DMF) and cool in an ice bath.
-
Add the crude acid chloride (dissolved in CH2Cl2 or DMF) dropwise to the amine solution.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Upon completion, perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired this compound amide.
Protocol 3: Synthesis of this compound Amides using a Coupling Agent [5]
-
Dissolve this compound, the desired amine, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure this compound amide.
A general workflow for the synthesis of this compound derivatives is illustrated below.
Caption: General workflow for the synthesis of this compound amides.
II. Drug Screening Protocols
Once a library of this compound derivatives has been synthesized, their biological activities can be assessed using a variety of in vitro assays.
A. Antioxidant Activity: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.
Protocol 4: DPPH Radical Scavenging Assay [2][4]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. The concentration of the compound that scavenges 50% of the DPPH radicals (EC50) is determined.
B. α-Glucosidase Inhibitory Assay
This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of the α-glucosidase enzyme.
Protocol 5: α-Glucosidase Inhibitory Assay [2][4]
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compound for a specific time at a controlled temperature.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the plate at a controlled temperature.
-
Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the half-maximal inhibitory concentration (IC50).
C. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 6: Nitric Oxide (NO) Inhibition Assay [5]
-
Culture macrophage cells (e.g., J774.A1 or RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
A typical drug screening workflow for synthesized this compound derivatives is depicted below.
Caption: Drug screening workflow for this compound derivatives.
III. Data Presentation
The quantitative data obtained from the screening assays should be summarized in a clear and structured format for easy comparison of the synthesized derivatives.
Table 1: Antioxidant and α-Glucosidase Inhibitory Activities of this compound Amides [2][4]
| Compound | Amine Moiety | DPPH Scavenging EC50 (µM) | α-Glucosidase Inhibition IC50 (µM) |
| 11 | o-Methoxyphenol | 140 | >100 |
| 13 | Catechol | 28 | 46 |
| 15 | 5-Hydroxyindole | 20 | 46 |
| 10 | >100 | 21 | |
| 18 | >100 | 21 | |
| 23 | >100 | 12 |
Table 2: Anti-inflammatory Activity of this compound Derivatives [5]
| Compound | Derivative Type | NO Inhibition IC50 (µM) |
| Piperine (1) | Natural Product | 26.7 |
| This compound (2) | Hydrolyzed Product | >50 |
| 3 | Amide Derivative | 19.5 |
| 4 | Amide Derivative | 44.4 |
| 5 | Amide Derivative | 35.8 |
| 6 | Amide Derivative | 30.2 |
IV. Signaling Pathways
Piperine and its derivatives have been reported to exert their biological effects by modulating various signaling pathways. For instance, the anti-inflammatory effects are often attributed to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.
These protocols and notes provide a comprehensive framework for the synthesis and screening of novel this compound derivatives, facilitating the discovery of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Application Note & Protocol: Quantification of Piperic Acid by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of piperic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a key derivative of piperine, is of significant interest in pharmaceutical and food industries. The described method is based on established principles for the analysis of related compounds and offers a reliable approach for routine quality control and research applications. The protocol covers sample preparation, including the hydrolysis of piperine to this compound, detailed HPLC operating conditions, and method validation parameters as per the International Conference on Harmonization (ICH) guidelines.
Principle and Scope
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This protocol employs a reversed-phase (RP) HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Quantification is achieved by detecting the analyte using an ultraviolet (UV) detector and comparing the peak area to that of a known standard.
This method is applicable for the quantification of this compound in various samples, including products of chemical synthesis, and extracts where piperine has been hydrolyzed.
Experimental Protocols
Sample Preparation: Hydrolysis of Piperine to this compound
Since this compound is often derived from the hydrolysis of piperine, the following protocol describes this conversion. If the starting material is already this compound, proceed to section 2.1.2.
2.1.1 Alkaline Hydrolysis
-
Accurately weigh a sample containing piperine and transfer it to a round-bottom flask.
-
Add an ethanolic solution of potassium hydroxide (KOH).
-
Reflux the mixture to induce hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and acidify with an appropriate acid (e.g., HCl) to precipitate the yellow this compound.
-
Filter the precipitate, wash with water to remove salts, and dry the this compound product.[1]
2.1.2 Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Protect the solution from light.[2]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[3]
-
Sample Solution: Accurately weigh the prepared this compound sample, dissolve it in methanol, and sonicate for 10-30 minutes to ensure complete dissolution.[2][4] Dilute the solution with the mobile phase to a concentration expected to fall within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[3][4]
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC setup and chromatographic conditions, synthesized from robust methods developed for the structurally similar compound, piperine.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| HPLC System | HPLC with UV/Vis or Photodiode Array (PDA) Detector, Isocratic Pump, Autosampler |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile : Water with 0.5% Acetic Acid (60:39.5:0.5, v/v/v)[2] |
| Alternative: Acetonitrile : 0.01% Orthophosphoric Acid (60:40, v/v)[4] | |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 340 nm[2][4] |
| Injection Volume | 10-20 µL[2][4] |
| Column Temperature | 30°C (Ambient or controlled)[4] |
| Run Time | ~10 minutes[2] |
Note: The retention time for this compound under similar conditions has been reported to be approximately 5.7 minutes, while piperine elutes later at around 8.2 minutes.[1]
Caption: Workflow for this compound analysis.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical acceptance criteria and representative data from validated methods for piperine, which are expected to be similar for this compound.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Representative Value |
|---|---|---|
| Tailing Factor (T) | T ≤ 1.5 | ~1.1 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
| % RSD of Retention Time | ≤ 1.0% (for n=6 injections) | < 0.5% |
Validation Parameters
Table 3: Method Validation Summary
| Parameter | Specification | Representative Finding |
|---|---|---|
| Linearity (r²) | r² ≥ 0.999 | 0.9999[3] |
| Concentration Range | e.g., 0.5 - 50 µg/mL | 5 - 50 µg/mL[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.015 µg/mL[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | 0.044 µg/mL[4] |
Table 4: Precision (% RSD)
| Precision Level | Concentration | Representative %RSD |
|---|---|---|
| Intra-day (Repeatability) | Low, Medium, High | < 2.0%[2] |
| Inter-day (Intermediate Precision) | Low, Medium, High | < 2.0%[2][3] |
Table 5: Accuracy (Recovery Study)
| Spiked Level | Representative Mean Recovery (%) |
|---|---|
| 80% | 99.04% - 101.93%[4] |
| 100% | 101.3%[3] |
| 120% | 99.29%[2] |
Caption: Key parameters for HPLC method validation.
Data Analysis and Calculations
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the sample solution and record the peak area for this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Content: Adjust the calculated concentration for any dilutions made during sample preparation to determine the final amount of this compound in the original sample, typically expressed as a percentage (% w/w).
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. By adhering to the detailed protocols for sample preparation, instrument operation, and method validation, researchers can achieve accurate, precise, and reproducible results suitable for quality control and various research and development applications.
References
Application Notes and Protocols for the Synthesis of Piperonal from Piperic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of piperonal, a valuable fragrance and pharmaceutical intermediate, using piperic acid as a precursor. The procedures outlined below encompass the extraction of piperine from black pepper, its subsequent hydrolysis to this compound, and the final oxidative cleavage to yield piperonal.
Overview of the Synthetic Pathway
The synthesis of piperonal from this compound is a multi-step process that begins with the extraction of piperine, the primary alkaloid in black pepper. The extracted piperine is then hydrolyzed to yield this compound, which is subsequently oxidized to produce piperonal.[1][2][3] This pathway offers a viable route to piperonal from a readily available natural source.
Caption: Synthetic pathway from piperine to piperonal.
Experimental Protocols
Step 1: Extraction of Piperine from Black Pepper
Piperine is efficiently extracted from ground black pepper using organic solvents. Dichloromethane and ethanol are commonly employed for this purpose.[4][5][6]
Protocol 2.1.1: Dichloromethane Extraction
-
Combine 15 g of finely ground black pepper with 30 mL of dichloromethane in a 100 mL round-bottom flask.[5]
-
Add boiling chips and reflux the mixture for 30 minutes using a water-jacketed condenser.[5]
-
After cooling, filter the mixture by suction filtration through a Büchner funnel to remove the pepper solids.[4][5]
-
Wash the solids with an additional 15 mL of dichloromethane.[5]
-
Concentrate the filtrate using a rotary evaporator to yield a crude piperine extract.[5]
-
Purify the crude extract by recrystallization from an acetone/hexane mixture (3:2 ratio) to obtain yellow crystalline piperine.[4]
Protocol 2.1.2: Ethanol Extraction
-
Reflux 100g of black pepper in methanol for 20 minutes.[3]
-
Filter the mixture and evaporate the methanol to yield yellow crystals of piperine.[3]
-
The crude piperine can be further purified by recrystallization.
| Parameter | Dichloromethane Extraction | Ethanol Extraction |
| Solvent | Dichloromethane | Ethanol/Methanol |
| Starting Material | 15 g Black Pepper | 100 g Black Pepper |
| Solvent Volume | 30 mL | Not specified |
| Reaction Time | 30 minutes (reflux) | 20 minutes (reflux) |
| Typical Yield | 5-9% of black pepper weight | Not specified |
Table 1: Comparison of Piperine Extraction Protocols.
Step 2: Hydrolysis of Piperine to this compound
Piperine is hydrolyzed to this compound under basic conditions, typically using potassium hydroxide or sodium hydroxide in an alcoholic solvent.[1][7]
Protocol 2.2.1: Alkaline Hydrolysis
-
Dissolve the extracted piperine in a 20% alcoholic potassium hydroxide solution.[7]
-
Reflux the mixture at 70°C for 12 hours.[7]
-
After cooling to room temperature, neutralize the solution to pH 3 with 1 M HCl.[7]
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[7]
-
Combine the organic layers and evaporate the solvent to obtain crude this compound.[7]
-
A yield of approximately 86.96% can be expected.[8]
| Parameter | Value |
| Reagent | 20% Alcoholic Potassium Hydroxide |
| Reaction Temperature | 70°C |
| Reaction Time | 12 hours |
| Yield | ~87% |
Table 2: Quantitative Data for Piperine Hydrolysis.
Step 3: Oxidation of this compound to Piperonal
The crucial step of converting this compound to piperonal involves oxidative cleavage of the dienyl portion of the molecule. Several oxidizing agents can be employed for this transformation.[1]
Protocol 2.3.1: Oxidation with Potassium Permanganate
-
Suspend 2.18 g (0.01 mol) of this compound in 150 mL of boiling deionized water containing 4.2 g (0.05 mol) of sodium bicarbonate.[3]
-
To this hot, stirred solution, add a solution of 3.16 g (0.02 mol) of potassium permanganate in 75 mL of warm deionized water dropwise over approximately 40 minutes.[3]
-
After the addition is complete, filter the warm brown solution to remove manganese dioxide.[3]
-
Cool the filtrate to induce crystallization of piperonal.
Protocol 2.3.2: Oxidation with Sodium Hypochlorite
This method, detailed in a patent, offers a high-yield industrial process.[9]
-
In a three-necked flask, combine 20 g of this compound, 7 g of triethylamine, and 100 mL of water.[9]
-
Add 70 g of a 12% sodium hypochlorite aqueous solution dropwise while maintaining the temperature at 25°C.[9]
-
After the addition, maintain the reaction for 30 minutes.[9]
-
Quench the reaction by adding 1.6 g of sodium thiosulfate.[9]
-
Separate the organic layer, wash with saturated sodium bicarbonate and water, and concentrate under reduced pressure to obtain piperonal.[9]
-
This method reports a yield of 14 g (approximately 78%) with a purity of 98% by HPLC.[9]
| Parameter | Potassium Permanganate Oxidation | Sodium Hypochlorite Oxidation |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | Sodium Hypochlorite (NaOCl) |
| Starting Material | 2.18 g this compound | 20 g this compound |
| Reaction Temperature | Boiling water | 25°C |
| Reaction Time | ~40 minutes | 30 minutes |
| Reported Yield | Not explicitly quantified in the source | ~78% |
| Reported Purity | Not specified | 98% (HPLC) |
Table 3: Comparison of this compound Oxidation Protocols.
Workflow and Chemical Transformation Diagrams
Caption: Detailed experimental workflow for piperonal synthesis.
Caption: Oxidative cleavage of this compound to piperonal.
Safety Precautions
-
Piperine is a lachrymator; handle in a well-ventilated fume hood.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Sodium hypochlorite solutions are corrosive. Handle with care and appropriate PPE.
-
The hydrolysis of piperine releases piperidine , which is a toxic compound. Ensure adequate ventilation and take necessary safety precautions.[1]
These protocols provide a comprehensive guide for the synthesis of piperonal from this compound. Researchers should adapt these methods based on their specific laboratory conditions and scale, always prioritizing safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erowid.org [erowid.org]
- 4. rubingroup.org [rubingroup.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104744425A - Heliotropin preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Piperic Acid-Amino Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of piperic acid-amino acid conjugates, compounds of interest for their potential therapeutic applications, including anticancer and antileishmanial activities.[1][2] The conjugation of amino acids to this compound, a derivative of piperine, can enhance its biological activity and pharmacokinetic properties.[3] This document outlines three primary methods for synthesis, starting from the hydrolysis of piperine, followed by the coupling of this compound with amino acid esters, and concluding with deprotection strategies.
Overview of Synthetic Strategies
The synthesis of this compound-amino acid conjugates generally follows a multi-step process, which is initiated by the alkaline hydrolysis of piperine to yield this compound. Subsequently, the carboxyl group of this compound is coupled with the amino group of an amino acid ester. The choice of coupling method is critical and can influence reaction efficiency and yield. Finally, if protected amino acids are used, a deprotection step is necessary to yield the final conjugate. The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound-amino acid conjugates.
Experimental Protocols
Protocol 1: Preparation of this compound from Piperine
This protocol details the alkaline hydrolysis of piperine to produce this compound, the essential precursor for the conjugation reactions.[4]
Materials:
-
Piperine
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice bath
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round bottom flask, dissolve piperine (e.g., 5 g, 17.5 mmol) in 2N methanolic KOH (20 ml).[5] Alternatively, a 20% alcoholic potassium hydroxide solution can be used.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 6-12 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the hydrolysis, allow the mixture to cool to room temperature.
-
Evaporate the methanol under reduced pressure.
-
Cool the resulting solution in an ice bath. The potassium salt of this compound may precipitate as a gummy solid.
-
Suspend the residue in water and acidify gradually with dilute hydrochloric acid to a pH of approximately 3.[6]
-
A yellow precipitate of this compound will form. Continue stirring in the cold ice bath for 3-4 hours to ensure complete precipitation.[5]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude this compound can be recrystallized from methanol to afford a yellow crystalline compound. A typical yield for this procedure is around 80-96%.[4][5]
Protocol 2: Synthesis of Piperoyl-Amino Acid Ester Conjugates
This section describes three different methods for the coupling of this compound with amino acid esters.
This method utilizes methanesulfonyl chloride to activate the carboxylic acid of this compound for coupling with the amino acid ester.[3][7]
Materials:
-
This compound
-
Amino acid methyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or N-methylimidazole (MeIm)[7]
-
Dichloromethane (CH2Cl2), dry
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Dissolve this compound in dry dichloromethane in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or N-methylimidazole to the solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture and stir for approximately 30 minutes at 0°C to form the this compound mesylate.[8]
-
In a separate flask, dissolve the desired amino acid methyl ester and triethylamine in dichloromethane.
-
Add the amino acid ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Yields for this method are reported to be in the range of 40-75%.[3]
Caption: Workflow for Methanesulfonyl Chloride Coupling.
DCC is a common coupling reagent used in peptide synthesis that can be effectively applied to the conjugation of this compound with amino acids.[4]
Materials:
-
This compound
-
Amino acid ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (CH2Cl2), dry
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (e.g., 0.0903 g, 0.46 mmol) in dry dichloromethane (15 mL) under an inert atmosphere, add the amino acid ester (e.g., methanol for methyl piperate, 1.0 mL), DMAP (e.g., 0.044 g, 0.36 mmol), and DCC (e.g., 0.114 g, 0.55 mmol).[6]
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Caption: Workflow for DCC Coupling.
This method involves the conversion of this compound to its more reactive acid chloride derivative using oxalyl chloride, followed by reaction with the amino acid ester.[9]
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)
-
Amino acid ester
-
Triethylamine (Et3N)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
In a flask under an inert atmosphere, suspend this compound in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the suspension. The reaction mixture will be stirred at room temperature for about 1.5 hours.[10]
-
After the formation of the acid chloride is complete (evolution of gas ceases), concentrate the mixture by rotary evaporation to remove excess oxalyl chloride.[10]
-
Dissolve the crude piperoyl chloride in fresh dichloromethane.
-
In a separate flask, dissolve the amino acid ester and triethylamine in dichloromethane and cool in an ice bath.
-
Slowly add the piperoyl chloride solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. Yields for this compound amides using this method have been reported to be satisfactory.[9]
Caption: Workflow for Oxalyl Chloride Activation.
Protocol 3: Deprotection of Piperoyl-Amino Acid Esters
If the amino acid used in the coupling reaction was protected (e.g., as a methyl ester), this final step is required to yield the free carboxylic acid of the conjugate. A microwave-assisted solid-phase method has been reported to be effective.[11]
Materials:
-
Piperoyl-amino acid methyl ester conjugate
-
Neutral alumina (Al2O3)
-
Potassium fluoride (KF)
-
Microwave reactor
Procedure:
-
Prepare a KF-Al2O3 solid support by mixing neutral alumina (e.g., 15g) with KF (e.g., 10 g) in water. Remove the water using a rotary evaporator and dry the solid support in a vacuum oven.[12]
-
Mix the piperoyl-amino acid ester conjugate with the prepared KF-Al2O3.[12]
-
Place the mixture in a microwave reactor and irradiate (e.g., 1000 W) for 3-4 minutes.[11]
-
After cooling, extract the product from the solid support with a suitable solvent.
-
Remove the solvent under reduced pressure to obtain the deprotected this compound-amino acid conjugate. Yields for this deprotection method are reported to be in the range of 70-80%.[11]
Alternatively, for Boc-protected amines, a microwave-assisted deprotection can be carried out using a solid-supported sulfonic acid in dichloromethane at 100°C for 10 minutes.[1]
Data Presentation
Synthesis Yields
The following table summarizes the reported yields for the different synthetic steps involved in creating this compound-amino acid conjugates.
| Step/Method | Product | Yield (%) | Reference |
| Hydrolysis | This compound | 80 - 96 | [4][5] |
| Coupling | |||
| Methanesulfonyl Chloride | Piperoyl-amino acid methyl ester conjugates | 40 - 75 | [3] |
| Oxalyl Chloride | This compound amides | 64 - 72 | [9] |
| DCC | This compound ester derivatives | 62 - 93 | [6] |
| Deprotection | |||
| Microwave-assisted (Al2O3) | Piperoyl-amino acids | 70 - 80 | [11] |
Biological Activity Data
The following table presents the cytotoxic activity (IC50 values) of a series of piperine-amino acid ester conjugates against various human cancer cell lines.[5]
| Conjugate | IMR-32 (Neuroblastoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | COLO-205 (Colon) IC50 (µM) | HEP-2 (Liver) IC50 (µM) |
| 4a | 50 ± 0.35 | 44 ± 0.33 | 33 ± 0.14 | 49 ± 0.21 | - | - |
| 4b | - | - | - | 51 ± 0.19 | - | - |
| 4d | - | 51 ± 0.33 | 49 ± 0.32 | 44 ± 0.17 | - | - |
| 4e | - | - | - | - | 51 ± 0.23 | - |
| 4f | - | 48 ± 0.42 | - | - | 55 ± 0.12 | 43 ± 0.11 |
| 4g | - | 48 ± 0.35 | - | - | - | - |
| 4h | - | - | - | - | 36 ± 0.11 | - |
| 4i | - | - | - | 46 ± 0.13 | - | - |
| 4p | - | - | - | 21 ± 0.09 | - | - |
Note: "-" indicates data not reported.
Concluding Remarks
The methods described provide a comprehensive guide for the synthesis of this compound-amino acid conjugates. The choice of coupling reagent and reaction conditions can be tailored based on the specific amino acid and desired scale of the synthesis. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of these novel compounds.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 8. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Piperic Acid Derivatives as UV Protective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of skin damage and skin cancers due to ultraviolet (UV) radiation exposure necessitates the development of novel, safe, and effective photoprotective agents. Piperic acid, a derivative of piperine—the main alkaloid in black pepper (Piper nigrum)—presents a promising scaffold for the development of such agents. Piperine itself exhibits a broad UV absorption spectrum (230–400 nm), covering both UVA and UVB regions.[1][2][3][4] Chemical modification of piperine to this compound and its subsequent esterification can lead to derivatives with enhanced UV protection capabilities and potentially lower cytotoxicity, making them attractive candidates for cosmetic and pharmaceutical applications.[1][3][4]
These application notes provide a comprehensive overview of the synthesis, in vitro efficacy, and potential mechanisms of action of this compound derivatives as UV protective agents. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Data Presentation
The following tables summarize the quantitative data on the UV protective properties and cytotoxicity of various this compound derivatives.
Table 1: UV Absorption and Sun Protection Factor (SPF) of this compound and its Ester Derivatives
| Compound | λmax (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | In Vitro SPF (5% w/w o/w emulsion) | UVA/UVB Ratio |
| Piperine | 344 | 31,000 | 2.68 ± 0.17 | 0.860 |
| This compound | 342-344 | 16,844 - 35,855 | 8.89 ± 0.46 | 0.921 |
| Methyl Piperate | 342-344 | 16,844 - 35,855 | 6.86 ± 0.91 | 0.913 |
| Ethyl Piperate | 342-344 | 16,844 - 35,855 | 9.68 ± 1.71 | 0.934 |
| Propyl Piperate | 342-344 | 16,844 - 35,855 | 16.37 ± 1.8 | 0.967 |
| Isopropyl Piperate | 342-344 | 16,844 - 35,855 | 16.37 ± 1.8 | 0.967 |
| Isobutyl Piperate | 342-344 | 16,844 - 35,855 | 9.68 ± 1.71 | 0.934 |
Data compiled from a study by Choochana et al. (2014).[1][3][4]
Table 2: Cytotoxicity of Isopropyl Piperate in Human Skin Fibroblasts
| Compound | IC50 (μM) |
| Isopropyl Piperate | 120.2 |
| Salisol 3 (Reference) | 36.72 |
The higher IC50 value for isopropyl piperate indicates lower cytotoxicity compared to the reference UV filter, Salisol 3.[1]
Potential Mechanisms of Action
While direct studies on the molecular mechanisms of this compound derivatives are limited, the extensive research on their precursor, piperine, provides strong indications of their potential pathways of action in skin protection against UV damage. It is hypothesized that this compound derivatives retain the core biological activities of the piperine scaffold.
UV radiation triggers a cascade of damaging events in skin cells, including the generation of reactive oxygen species (ROS), inflammation, and DNA damage, ultimately leading to photoaging and carcinogenesis. Piperine has been shown to counteract these effects through the modulation of key signaling pathways:
-
Antioxidant and Anti-inflammatory Effects: Piperine has demonstrated potent antioxidant properties by directly scavenging free radicals.[5] It also exhibits anti-inflammatory effects by suppressing the activation of pro-inflammatory signaling pathways.
-
Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. UV radiation activates NF-κB, leading to the expression of inflammatory cytokines. Piperine has been shown to inhibit UV-induced NF-κB activation in human keratinocytes, thereby reducing the inflammatory response.[1][2][5]
-
Inhibition of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade activated by UV radiation, leading to inflammation and the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to photoaging. Studies have shown that piperine can suppress the phosphorylation of key MAPK proteins like p38 and JNK in UV-irradiated keratinocytes.[5]
The shared chromophore and structural similarities suggest that this compound derivatives likely exert their UV protective effects not only through direct UV absorption but also by modulating these critical cellular signaling pathways to reduce inflammation and oxidative stress.
Experimental Protocols
Protocol 1: Synthesis of this compound from Piperine (Alkaline Hydrolysis)
Objective: To hydrolyze the amide bond of piperine to yield this compound.
Materials:
-
Piperine
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
pH paper or pH meter
Procedure:
-
In a 500 mL round-bottom flask, dissolve 25 g of KOH (85%) in 200 mL of 95% ethanol with stirring until the alkali is fully dissolved.
-
Add 35 g of piperine to the ethanolic KOH solution. A yellow suspension will form.
-
Attach a reflux condenser and heat the mixture to a gentle boil with continuous stirring.
-
Reflux the reaction mixture for 4-5 hours. The solution will turn a deep honey-brown color as the piperine dissolves and reacts.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of cold distilled water.
-
Acidify the solution by slowly adding concentrated HCl with stirring until the pH reaches approximately 2-3. This will precipitate the this compound.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any remaining salts.
-
Dry the this compound in a desiccator or a vacuum oven at a low temperature. A yield of approximately 87% can be expected.[3][4]
Protocol 2: Synthesis of this compound Esters (Steglich Esterification)
Objective: To synthesize various alkyl esters of this compound.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol, propanol, isopropanol, isobutanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add the desired alcohol (1.2 equivalents) to the solution.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
While stirring the mixture at room temperature, add DCC (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound ester.
-
The crude product can be purified by column chromatography on silica gel. Yields for various esters have been reported to be in the range of 62-93%.[3][4]
Protocol 3: Preparation of a 5% Oil-in-Water (o/w) Emulsion for SPF Measurement
Objective: To prepare a stable o/w emulsion containing a this compound derivative for in vitro SPF testing.
Materials:
-
This compound derivative (e.g., isopropyl piperate)
-
Oil phase components (e.g., mineral oil, cetyl alcohol)
-
Water phase components (e.g., glycerin, distilled water)
-
Emulsifier (e.g., Tween 80, Span 80)
-
Preservative (e.g., phenoxyethanol)
-
Homogenizer
-
Water bath
-
Beakers and stirring equipment
Procedure:
-
Oil Phase Preparation: In a beaker, combine 5% (w/w) of the this compound derivative with other oil-soluble components. Heat the mixture in a water bath to 70-75°C with stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, combine the water-soluble components and heat to 70-75°C with stirring.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-speed homogenization.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Additions: Add any temperature-sensitive components, such as preservatives, when the emulsion has cooled to below 40°C.
-
Adjust the final weight with distilled water if necessary and stir until uniform.
Protocol 4: In Vitro Sun Protection Factor (SPF) Measurement
Objective: To determine the in vitro SPF of the prepared emulsion.
Materials:
-
5% o/w emulsion of the this compound derivative
-
SPF analyzer (e.g., Optometrics SPF-290S) or a UV spectrophotometer with an integrating sphere
-
PMMA plates (as a substrate mimicking skin)
-
Positive control sunscreen with a known SPF
Procedure:
-
Apply a uniform film of the emulsion (2 mg/cm²) to the surface of a PMMA plate.
-
Allow the film to dry for 15-20 minutes in the dark at room temperature.
-
Measure the UV transmittance through the plate at multiple points across the UVA and UVB spectrum (290-400 nm).
-
The SPF is calculated using the following equation: SPF = ∫ E(λ) I(λ) dλ / ∫ E(λ) I(λ) T(λ) dλ Where E(λ) is the erythemal action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.
-
Perform measurements on multiple plates (n≥3) to ensure reproducibility.
Protocol 5: Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the cytotoxicity of this compound derivatives on human skin fibroblasts.
Materials:
-
Human skin fibroblast cell line (e.g., Hs69)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed human skin fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Experimental workflow for evaluating UV protective efficacy.
Caption: Inferred signaling pathways modulated by this compound derivatives.
References
- 1. Piperine attenuates UV-R induced cell damage in human keratinocytes via NF-kB, Bax/Bcl-2 pathway: An application for photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
Application Notes and Protocols for the Characterization of Synthesized Piperic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the comprehensive characterization of synthesized piperic acid derivatives. The protocols outlined below cover essential spectroscopic and chromatographic techniques, as well as common biological assays to evaluate the therapeutic potential of these novel compounds.
Physicochemical and Spectroscopic Characterization
Following the synthesis and purification of this compound derivatives, a thorough characterization is crucial to confirm their identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.
1.1. Melting Point Determination
The melting point is a fundamental physical property that provides an initial indication of a compound's purity.
Experimental Protocol:
-
Ensure the synthesized compound is completely dry.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
For a pure compound, a sharp melting range of 1-2 °C is expected.
1.2. Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of the synthesized derivatives.
1.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample by mixing a small amount of the dry compound with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, the spectrum can be recorded from a thin film or a solution.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to functional groups such as C=O (amide or ester), C=C (alkene), C-O (ether), and N-H (amide).
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data and analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure of the derivative.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺).
-
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.[1]
1.3. Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized derivatives.
1.3.1. Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to monitor the progress of a reaction and assess the purity of the product.
Experimental Protocol:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Spot the solution onto a TLC plate coated with silica gel.
-
Develop the plate in a chamber containing an appropriate solvent system (mobile phase).
-
Visualize the spots under UV light or by staining.
-
Calculate the retention factor (Rf) value. A single spot indicates a potentially pure compound.
1.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used to determine the purity of the compound and for quantitative analysis.[2][3]
Experimental Protocol:
-
Prepare a standard solution of the synthesized derivative of known concentration.
-
Use a reverse-phase C18 column.
-
Set the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.[4]
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 340 nm).[4][5]
-
Inject the sample and record the chromatogram.
-
The purity of the sample is determined by the percentage of the area of the main peak. A single sharp peak is indicative of high purity.[3]
Data Presentation: Characterization of Exemplary this compound Derivatives
The following tables summarize the characterization data for representative this compound derivatives found in the literature.
Table 1: Physicochemical and Spectroscopic Data for this compound Amides
| Compound | Molecular Formula | Melting Point (°C) | HRMS (m/z) [M]⁺ | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) |
| Amide 11 | C₁₉H₁₉NO₄ | 147-148 | - | 7.21 (1H, dd, J=14.7, 10.0 Hz), 7.20 (1H, d, J=1.7 Hz), 6.98 (1H, dd, J=8.0, 1.7 Hz), 6.98 (1H, dd, J=15.6, 10.0 Hz), 6.91 (1H, d, J=8.0 Hz), 6.89 (1H, d, J=15.6 Hz), 6.42 (1H, d, J=14.7 Hz), 6.04 (2H, s), 3.52 (2H, t, J=6.7 Hz), 3.36 (2H, t, J=6.7 Hz), 1.94-1.86 (2H, m), 1.82-1.74 (2H, m) | 1637, 1593, 1500, 1251 |
| Amide 13 | C₁₈H₁₇NO₄ | - | - | - | - |
| Amide 15 | C₂₂H₂₀N₂O₄ | 114-117 | 376 | - | 3360, 3290, 1661, 1641, 1590, 1500, 1246 |
| Amide 23 | C₁₇H₂₂N₂O₃ | - | 302.1620 | - | - |
Data sourced from Fujisawa et al., 2015.[1][6]
Table 2: Characterization Data for this compound Esters [7]
| Compound | Molecular Formula | Yield (%) | ¹³C NMR (CDCl₃, 75.47 MHz) δ (ppm) | MS (LC-MS) m/z [M]⁺ |
| Methyl Piperate | C₁₃H₁₂O₄ | 84.94 | - | - |
| Ethyl Piperate | C₁₄H₁₄O₄ | 92.79 | - | - |
| Propyl Piperate | C₁₅H₁₆O₄ | 62.39 | - | - |
| Isopropyl Piperate | C₁₅H₁₆O₄ | 84.60 | 167.2, 148.5, 148.2, 144.6, 140.0, 130.6, 124.5, 122.8, 120.4, 108.5, 105.8, 101.3, 70.4, 27.8, 19.1 | 274 |
| Isobutyl Piperate | C₁₆H₁₈O₄ | 92.50 | - | - |
Data sourced from Phrutivorapongkul et al., 2014.[7][8]
Biological Activity Assays
The synthesized this compound derivatives can be screened for various biological activities.
3.1. Antioxidant Activity: DPPH Radical Scavenging Assay [1][9]
This assay evaluates the ability of the compounds to scavenge free radicals.
Experimental Protocol:
-
Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the synthesized derivatives in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity. The EC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is determined.
3.2. α-Glucosidase Inhibitory Assay [1][9]
This assay is used to screen for potential antidiabetic agents.
Experimental Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate at 37 °C for a specific time.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The IC₅₀ value, the concentration required to inhibit 50% of the enzyme activity, is determined.
3.3. Cytotoxicity Assay: MTT Assay [10]
This assay assesses the effect of the compounds on the viability of cancer cell lines.
Experimental Protocol:
-
Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the synthesized derivatives for a specific duration (e.g., 24, 48 hours).
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is calculated.
Table 3: Biological Activity of Selected this compound Derivatives
| Compound | DPPH Scavenging EC₅₀ (µM) | α-Glucosidase Inhibition IC₅₀ (µM) | Cytotoxicity (Melanoma Cells) IC₅₀ (µM) | Sun Protection Factor (SPF) |
| Amide 11 | 140 | >100 | - | - |
| Amide 13 | 28 | 46 | - | - |
| Amide 15 | 20 | 46 | - | - |
| Amide 23 | >100 | 12 | - | - |
| Isopropyl Piperate | - | - | 120.2 (human skin fibroblasts) | 16.37 ± 1.8 |
| PA-DPhe-DPhe-OH (FC-3) | - | - | Potent | - |
Data compiled from various sources.[1][6][8][9][10][11]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
References
- 1. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 2. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. florajournal.com [florajournal.com]
- 6. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of this compound amides as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of this compound conjugates with homochiral and heterochiral dipeptides containing phenylalanine and their application in skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Piperic Acid Derivatives as Potent Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to a wide range of debilitating diseases. The natural alkaloid piperine, found in black pepper, and its hydrolyzed form, piperic acid, have emerged as promising scaffolds for the development of novel anti-inflammatory agents. This compound derivatives, particularly amides and triazoles, have demonstrated potent anti-inflammatory activities, often exceeding that of the parent compound.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based anti-inflammatory compounds, targeting key signaling pathways involved in the inflammatory response.
Synthetic Protocols
The synthesis of anti-inflammatory this compound derivatives typically involves a two-step process: the hydrolysis of commercially available piperine to yield this compound, followed by the coupling of this compound with various amines or other moieties to generate the final compounds.
Protocol 1: Preparation of this compound from Piperine
This protocol describes the alkaline hydrolysis of piperine to produce this compound.[2][3]
Materials:
-
Piperine
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperine in 20% methanolic KOH.
-
Reflux the mixture for 26-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Suspend the resulting residue in water and acidify to a pH of less than 1 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
Protocol 2: Synthesis of this compound Amides via DCC Coupling
This protocol outlines the synthesis of this compound amides using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[2]
Materials:
-
This compound
-
Desired amine (e.g., pyrrolidine, n-butylamine)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and a catalytic amount of DMAP in DCM in a round-bottom flask.
-
Add the desired amine to the solution.
-
In a separate flask, dissolve DCC in a minimal amount of DCM.
-
Slowly add the DCC solution to the this compound/amine mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound-Based Triazoles
This protocol describes a "click chemistry" approach to synthesize this compound triazolyl derivatives.[1]
Procedure Overview:
-
Propargylation of this compound: React this compound with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to form the propargyl ester of this compound.
-
Azide Synthesis: Prepare various organic azides from the corresponding alkyl or aryl halides using sodium azide.
-
Click Reaction: In a mixture of t-BuOH and H₂O, add the propargyl ester of this compound and the organic azide. Add sodium ascorbate and copper(II) sulfate pentahydrate. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of synthesized this compound derivatives can be assessed using a combination of in vitro and in vivo assays.
Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated macrophage cells.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and standard drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
Data Presentation
The anti-inflammatory activities of various this compound derivatives are summarized below.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Derivative Type | Assay | IC₅₀ (µM) | Reference |
| This compound | - | NO Inhibition | > 50 | [2] |
| Compound 3 | Amide | NO Inhibition | 19.5 | [2] |
| Compound 4 | Amide | NO Inhibition | 44.4 | [2] |
| Compound 5 | Amide | NO Inhibition | 26.7 | [2] |
| Compound 6 | Amide | NO Inhibition | 35.8 | [2] |
| Piperine | - | NO Inhibition | 26.7 | [2] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Triazolyl Derivatives
| Compound | Time (h) | % Inhibition of Paw Edema | Reference |
| Piperine | 5 | 54.72 | [1] |
| Indomethacin (Standard) | 5 | 77.02 | [1] |
| 3f | 5 | 76.71 | [1] |
| 3g | 5 | 80.40 | [1] |
Signaling Pathways and Mechanism of Action
This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4][5] Piperine and its derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation and the transcription of inflammatory mediators.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory cytokines.[4][6] Studies have shown that piperine and its derivatives can inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[4][6]
Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound-based anti-inflammatory compounds.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Conclusion
This compound serves as a versatile and promising scaffold for the development of novel anti-inflammatory agents. The synthetic protocols and evaluation methods outlined in this document provide a comprehensive guide for researchers in the field of drug discovery. By targeting key inflammatory pathways such as NF-κB and MAPK, this compound derivatives represent a valuable class of compounds for the potential treatment of a variety of inflammatory diseases. Further investigation into structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds towards clinical applications.
References
- 1. Design, synthesis and biological evaluation of this compound triazolyl derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Piperic Acid Crystallization and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization and purification of piperic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound failed to crystallize and instead formed an oil or sticky resin. What should I do?
A1: "Oiling out" is a common issue where the compound comes out of solution at a temperature above its melting point. Here are several steps to address this:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "soluble solvent" (e.g., more ethanol if using an ethanol/water system) to increase the saturation temperature.[1]
-
Slow down the cooling process: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent system: this compound can be recrystallized from ethanol or a methanol/water mixture.[2][3] If one system fails, try another.
-
Charcoal treatment: Impurities can sometimes lower the melting point of the mixture and cause oiling. Dissolve the crude product in a suitable solvent, add activated charcoal, heat the mixture, and then filter it hot to remove the charcoal and adsorbed impurities before recrystallization.[1]
Q2: I have very few or no crystals forming. What is the problem?
A2: A lack of crystal formation usually indicates that the solution is not supersaturated.
-
Induce crystallization:
-
Concentrate the solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1] Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.
Q3: My this compound crystals are yellow, but the literature says it should be colorless. Is my product impure?
A3: Freshly prepared this compound is described as colorless needles, which rapidly turn yellow upon exposure to light.[4] Therefore, a yellow color is common and not necessarily an indication of significant impurity. However, a brownish or dull color may suggest the presence of impurities. The purity should be verified by melting point analysis and, if necessary, other analytical techniques.
Q4: The yield of my purified this compound is very low. How can I improve it?
A4: A low yield can result from several factors during the crystallization process.
-
Excess solvent: Using too much solvent for recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[5]
-
Check the mother liquor: To see if a significant amount of product remains in the filtrate, you can concentrate it and see if more crystals form.
Experimental Protocols
Protocol 1: Preparation of this compound from Piperine
This compound is commonly prepared by the alkaline hydrolysis of piperine.[6]
-
Hydrolysis: Reflux a solution of piperine (e.g., 1 g) in 10% ethanolic potassium hydroxide (e.g., 10 mL) for 90 minutes.[3]
-
Solvent Removal: Evaporate the solution to dryness, preferably under reduced pressure.[3]
-
Precipitation: Suspend the resulting solid (potassium piperinate) in hot water and add concentrated hydrochloric acid (HCl) to acidify the solution.[3][6]
-
Isolation: Collect the yellow precipitate of this compound by filtration.[3]
-
Washing: Wash the collected solid with ice-cold water to remove excess acid and other water-soluble impurities.[3]
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent system. A mixture of methanol and water (8:2) has been shown to be effective.[2] Ethanol is also a common choice.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system, e.g., methanol) and heat the mixture until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, you can place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly.
Data Presentation
| Parameter | Value | Source |
| Melting Point | 216-217 °C | [4] |
| Appearance | Colorless needles, turning yellow on exposure to light. | [4] |
| UV max (Methanol) | 340 nm | [4] |
| Recrystallization Solvent | Methanol:Water (8:2) | [2] |
| Solubility (Boiling Alcohol) | 1 part in 50 parts | [4] |
| Solubility (Absolute Alcohol at 25°C) | 1 part in 275 parts | [4] |
| Solubility (Water) | Practically insoluble | [4] |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common this compound crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sciencemadness Discussion Board - Pepper to Piperine problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound [drugfuture.com]
- 5. The Extraction and Purification of Piperine [bio-protocol.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of HPLC for Piperic Acid Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for the accurate analysis of piperic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A good starting point for this compound analysis is a reverse-phase (RP) method, as this compound is a moderately polar compound. A C18 column is the most common choice for the stationary phase.[1][2] The mobile phase often consists of a mixture of acetonitrile or methanol and an aqueous solution containing an acid, such as phosphoric acid, acetic acid, or formic acid, to ensure the analyte is in a single ionic form and to achieve sharp peaks.[3][4][5]
Q2: Which column is best suited for this compound analysis?
A2: A C18 column is the most widely used and recommended stationary phase for analyzing piperine and its derivatives like this compound due to its hydrophobic nature, which provides good retention and separation.[1][4][6] Columns with a particle size of 3 µm or 5 µm and dimensions such as 250 mm x 4.6 mm are common.[1][6][7] For faster analyses, shorter columns with smaller particle sizes (UPLC or UHPLC) can be utilized.[3]
Q3: What is the optimal detection wavelength for this compound?
A3: While direct data for this compound's maximal absorbance is less common in initial screenings, methods developed for the closely related compound piperine often use a detection wavelength between 340 nm and 343 nm.[4][5][6][8] This range is effective because the conjugated system responsible for UV absorbance is similar in both molecules. It is advisable to run a UV scan of a this compound standard to determine the precise wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q4: How should I prepare my samples and standards?
A4: this compound standards and samples should be dissolved in a solvent compatible with the mobile phase, such as methanol or the mobile phase itself.[1][9] It is critical to filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column and system.[4][9] When preparing solutions, using light-resistant volumetric flasks can prevent potential photoisomerization of the analyte.[4]
Q5: My retention times are shifting. What could be the cause?
A5: Retention time variability can be caused by several factors:
-
Changes in Mobile Phase Composition : Even small variations in the solvent ratio can affect retention. Ensure the mobile phase is prepared accurately and is well-mixed.[9][10]
-
Fluctuating Column Temperature : Temperature affects solvent viscosity and analyte interaction with the stationary phase. Using a column oven provides a stable thermal environment.[4][10]
-
Inadequate Column Equilibration : Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 15-30 minutes or longer.
-
Pump Issues : Leaks in the pump seals or check valves can lead to an inconsistent flow rate.[11]
Troubleshooting Guide
This section addresses common chromatographic problems encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Symptom: Asymmetrical peaks (Tailing Factor > 1.5) or excessively wide peaks, leading to poor resolution and inaccurate integration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a competing base to the mobile phase or lower the pH (e.g., to pH 2-4 with phosphoric or formic acid) to suppress the ionization of free silanol groups on the silica packing.[2][12] |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[10][13] |
| Column Contamination/Degradation | Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[12] If performance does not improve, the bonded phase may be stripped, or the inlet frit may be blocked, necessitating column replacement.[10] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly installed to avoid dead volume. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase.[10] A stronger sample solvent can cause peak distortion.[14] |
Issue 2: High System Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal for the set flow rate.
-
Possible Causes & Solutions:
| Cause | Solution |
| Blocked Column Frit | Disconnect the column and attempt to back-flush it at a low flow rate. If this fails, the frit or the column may need replacement. Using a guard column and filtering samples can prevent this.[12][15] |
| Precipitation of Buffer | If using buffers, ensure they are fully soluble in the mobile phase mixture. Flush the system with water before switching to high organic content to prevent buffer precipitation.[10] |
| System Blockage | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. A blockage could be in the tubing, injector, or guard column.[12] |
Experimental Protocols & Quantitative Data
Recommended HPLC Parameters for this compound Analysis
The following table summarizes typical starting parameters for this compound analysis, adapted from validated methods for the related compound piperine. A direct analysis of this compound showed a retention time of 5.715 minutes.[16]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6][7] |
| Mobile Phase | Acetonitrile : 0.01% Ortho-phosphoric Acid (60:40, v/v), pH adjusted to 3[4][17] |
| Flow Rate | 1.0 mL/min[4][6] |
| Detection Wavelength | 340 nm[4][8] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10-20 µL[4][8] |
Protocol: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL amber-colored volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.[1][9]
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[9]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9]
Protocol: Sample Preparation from a Hydrolyzed Piperine Extract
-
Hydrolysis: To obtain this compound from a source rich in piperine (e.g., black pepper extract), perform an alkaline hydrolysis. This typically involves heating the extract with an alcoholic solution of potassium hydroxide (KOH).
-
Extraction: After hydrolysis, acidify the solution to precipitate the this compound.
-
Filtration & Dissolution: Filter the resulting this compound precipitate and wash it. Dry the precipitate and dissolve a known quantity in methanol.[16]
-
Final Dilution & Filtration: Dilute the sample solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.[16]
Visual Workflows
The following diagrams illustrate key workflows for troubleshooting and method development in this compound analysis.
Caption: Troubleshooting workflow for unstable HPLC retention times.
Caption: Logical workflow for HPLC method development for this compound.
References
- 1. florajournal.com [florajournal.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. Separation of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. scispace.com [scispace.com]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. florajournal.com [florajournal.com]
- 9. japsonline.com [japsonline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijsdr.org [ijsdr.org]
- 12. agilent.com [agilent.com]
- 13. bvchroma.com [bvchroma.com]
- 14. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
overcoming challenges in the synthesis of piperic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piperic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for preparing this compound?
A1: The most common and established method for preparing this compound is through the alkaline hydrolysis of piperine, which is naturally abundant in black pepper (Piper nigrum)[1][2][3]. This process involves refluxing piperine with a base, such as potassium hydroxide (KOH) in an alcoholic solvent (methanol or ethanol), followed by acidification to precipitate the this compound[1][2][4].
Q2: What are the primary methods for synthesizing this compound amides?
A2: this compound amides are typically synthesized by activating the carboxylic acid group of this compound before reacting it with an amine. Common strategies include:
-
Acyl Chloride Formation: Converting this compound to piperoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[2][5]. This is a highly reactive intermediate but can lead to side reactions[2].
-
Carbodiimide Coupling: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in the presence of additives like 4-dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)[2][6]. This is a milder and often preferred method to avoid the harsh conditions of acyl chloride formation[2].
Q3: How are this compound esters commonly synthesized?
A3: A widely used method for synthesizing this compound esters is the Steglich esterification[3][7]. This reaction involves treating this compound with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[7].
Q4: What safety precautions are critical during the synthesis of this compound from piperine?
A4: The alkaline hydrolysis of piperine releases piperidine, a toxic and volatile compound[1][8]. Therefore, the reaction and subsequent workup must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: What are the typical yields for the synthesis of this compound and its derivatives?
A5: Yields can vary based on the specific protocol and reaction scale. However, reported yields provide a general benchmark.
-
This compound Synthesis: Yields from the hydrolysis of piperine are generally high, often ranging from 82% to 96%[2][3][5].
-
This compound Ester Synthesis: Yields for Steglich esterification can vary more widely, with reports showing a range from 62% to over 92%, depending on the alcohol used[3][7].
-
This compound Amide Synthesis: Yields for amide coupling reactions are typically in the 60-70% range when using methods like EDCI/HOBt coupling[6].
Troubleshooting Guides
Issue 1: Low Yield in Piperine Hydrolysis to this compound
Q: My yield of this compound after hydrolyzing piperine is consistently low. What factors could be responsible?
A: Low yields in this step can often be attributed to incomplete reaction or issues during the workup. Consider the following:
-
Incomplete Hydrolysis: The amide bond in piperine is relatively stable. Ensure the reaction has gone to completion.
-
Reaction Time & Temperature: Refluxing for 12 to 26 hours is commonly reported[2][4][7]. Insufficient time or temperature will result in incomplete conversion. Monitor the reaction using Thin-Layer Chromatography (TLC) to confirm the disappearance of the piperine spot[2].
-
Base Concentration: A sufficiently high concentration of the alkaline solution (e.g., 20% methanolic KOH) is necessary to drive the reaction[2].
-
-
Precipitation Issues: The product is isolated by precipitating it from the aqueous solution.
-
Incorrect pH: this compound precipitates in an acidic medium. Ensure the pH is sufficiently low (pH < 3) by careful, gradual addition of a strong acid like HCl[2][5][7].
-
Solubility of Piperate Salt: During the reaction, the potassium or sodium salt of this compound is formed[4]. Some users have noted that these salts can precipitate from alcoholic solutions, which might be unexpected as they are water-soluble[9]. Ensure all the salt is dissolved (by adding water if necessary) before acidification to achieve complete precipitation of the acid[10].
-
Issue 2: Amide Coupling Reaction Fails or Results in Low Conversion
Q: I am attempting to synthesize a this compound amide, but I am getting no product or a very low yield. What should I troubleshoot?
A: Amide bond formation can be challenging due to competing side reactions and the reactivity of the starting materials[11]. A systematic approach is needed.
-
Choice of Coupling Reagent: The activation of the carboxylic acid is the critical step.
-
Harsh Reagents: Using oxalyl chloride or thionyl chloride to form the acid chloride is effective but can lead to degradation of complex substrates or hydrolysis if moisture is present[2][5].
-
Milder Reagents: Carbodiimide reagents (DCC, EDCI) are generally preferred. However, they can have their own issues. DCC can form an N-acylurea byproduct, which is unreactive. Using additives like HOBt or HOAt can suppress this and reduce the risk of racemization.
-
-
Reaction Conditions:
-
Solvent: Ensure you are using an appropriate, dry solvent (e.g., DCM, THF, DMF)[5][6].
-
Stoichiometry: A slight excess of the coupling agent and the amine relative to the carboxylic acid is often used.
-
Order of Addition: When using uronium/aminium salts (like HATU, HBTU), the coupling reagent can react with the amine, forming an unreactive guanidinium byproduct. It is crucial to activate the acid first before adding the amine.
-
-
Purification:
-
Byproduct Removal: If using DCC, the dicyclohexylurea (DCU) byproduct is typically insoluble in solvents like DCM and can be removed by filtration. However, some may remain dissolved, requiring column chromatography for complete removal. Using the more water-soluble EDCI can simplify the workup, as its urea byproduct can be removed with an aqueous wash.
-
| Reagent Combination | Pros | Cons | Troubleshooting Tips |
| SOCl₂ or (COCl)₂ | Highly reactive intermediate; drives reaction to completion. | Harsh conditions; generates hazardous byproducts (HCl, CO, CO₂); risk of side reactions[2]. | Use in a fume hood; ensure all reagents are anhydrous; consider for simple, robust substrates. |
| DCC / DMAP | Milder than acid chlorides; effective for ester and amide formation[2][7]. | Can form insoluble DCU byproduct complicating purification; risk of N-acylurea formation; DMAP can be difficult to remove. | Filter the reaction mixture to remove DCU; use catalytic DMAP; consider alternative catalysts if purification is an issue. |
| EDCI / HOBt | Milder conditions; water-soluble urea byproduct is easily removed by aqueous workup; HOBt suppresses side reactions and racemization[6]. | More expensive than DCC; HOBt has safety concerns (explosive potential when dry). | Use pre-packaged, wetted HOBt; perform an acidic wash during workup to remove the urea byproduct. |
Issue 3: Purification of this compound Derivatives is Proving Difficult
Q: I have successfully synthesized my this compound derivative, but I am struggling to obtain a pure product. What purification strategies are most effective?
A: Purification is a critical step where product can be lost. The correct strategy depends on the derivative and the impurities present.
-
Recrystallization: This is an effective method if a suitable solvent system can be found. For this compound itself, recrystallization from methanol has been reported to yield crystals[5]. For derivatives, a solvent screen is recommended.
-
Column Chromatography: This is the most common method for purifying this compound derivatives[2][5].
-
Mobile Phase: A non-polar/polar solvent system is typically used. Common systems reported include hexane:ethyl acetate (e.g., 7:3 ratio) and chloroform:methanol with a small amount of aqueous ammonia[2][5]. A gradient elution (gradually increasing the polarity) can be effective in separating compounds with close Rf values.
-
Specific Impurities:
-
Unreacted this compound: If the reaction was incomplete, the starting acid may co-elute with the product. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can remove unreacted carboxylic acid before chromatography.
-
Dicyclohexylurea (DCU): As mentioned, this byproduct from DCC couplings is mostly insoluble in common organic solvents and can be filtered off. If some remains, it can often be separated by column chromatography or by precipitating it from the crude product by dissolving in a minimal amount of DCM and adding hexane.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Alkaline Hydrolysis
This protocol is adapted from methodologies reported in the literature[2][4][7].
-
Setup: In a round-bottom flask equipped with a reflux condenser, add piperine (1 equivalent).
-
Hydrolysis: Add a 20% solution of potassium hydroxide (KOH) in methanol or ethanol. Use enough solvent to fully dissolve the piperine upon heating.
-
Reflux: Heat the mixture to reflux (approx. 70-80°C) and maintain for 12-26 hours. Monitor the reaction progress by TLC until the piperine spot is no longer visible[2][7].
-
Solvent Removal: After cooling to room temperature, remove the alcoholic solvent under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the resulting solid residue (potassium piperate salt) in water[10].
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is less than 3[7]. A pale yellow precipitate of this compound will form[5].
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts[5].
-
Drying & Purification: Dry the solid product. For higher purity, the crude this compound can be recrystallized from methanol[5].
Protocol 2: Synthesis of this compound Amide using EDCI/HOBt
This protocol is based on general amide coupling procedures for this compound[6].
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Activation: Add HOBt (1.1 equivalents) and EDCI (1.1 equivalents) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC[6].
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualized Workflows and Mechanisms
Caption: General workflow for synthesizing this compound derivatives.
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Caption: DCC activation pathway showing the desired reaction and a common side reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 3. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. safrole.com [safrole.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Managing Side Reactions in Piperic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of piperic acid. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of alkaline hydrolysis of piperine.
Q1: Why is my final yield of this compound significantly lower than the reported values (typically >85%)?
A1: Low yields can stem from several factors throughout the experimental process. The most common causes are:
-
Incomplete Hydrolysis: The amide bond in piperine is relatively stable. The hydrolysis requires prolonged heating (reflux) to go to completion.[1] If the reflux time is too short or the temperature is too low, a significant amount of piperine will remain unreacted.
-
Improper pH for Precipitation: this compound precipitates from its salt solution (e.g., potassium piperate) upon acidification. If the pH is not sufficiently acidic, the precipitation will be incomplete, leaving a substantial amount of the product dissolved in the aqueous layer.
-
Solution: After hydrolysis, dissolve the resulting salt in water and gradually acidify the solution with a strong acid like HCl until the pH is very low (pH < 2).[1] Always check the pH with litmus paper or a pH meter.
-
-
Mechanical Losses: Product can be lost during transfers, filtration, and washing steps.
-
Solution: When filtering the precipitated this compound, wash the solid with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.[3] Ensure all product is scraped from the reaction flask and filtration apparatus.
-
Q2: My final product is a dark brown or black, tarry substance, not the expected yellow crystalline solid. What happened?
A2: The formation of a dark, resinous product is typically a sign of degradation or polymerization side reactions.
-
Cause - Overheating/Degradation: this compound, with its conjugated double bond system, can be sensitive to high temperatures for extended periods, leading to decomposition or polymerization.
-
Solution: Maintain a controlled reflux temperature. Avoid aggressive, localized heating with a heating mantle set too high. Use a water or oil bath for more uniform temperature distribution.
-
-
Cause - Oxidative Cleavage: The double bonds in the this compound structure are susceptible to oxidative cleavage, especially at high temperatures in the presence of air (oxygen).[4] This can lead to the formation of byproducts like piperonal and other colored impurities.[4]
-
Solution: While not always necessary for this specific reaction, performing the reflux under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[2]
-
-
Cause - Harsh Acidification: Adding concentrated acid too quickly to the basic piperate solution can cause localized heating and degradation.
-
Solution: Perform the acidification step in an ice bath to dissipate heat. Add the acid slowly and with constant stirring.[3]
-
Q3: The purity of my this compound is low, with significant contaminants visible on NMR or HPLC, even after recrystallization. What are these impurities?
A3: Contaminants can be carried over from the starting material or generated during the reaction.
-
Unreacted Piperine: As mentioned in Q1, incomplete hydrolysis is a primary source of contamination. Piperine is less polar than this compound, which can sometimes complicate purification by simple recrystallization.
-
Solution: Ensure the hydrolysis reaction goes to completion by monitoring with TLC.[1]
-
-
Piperonal/Piperonylic Acid: These are products of oxidative cleavage of the diene system in this compound.[4] Their presence suggests that the reaction conditions were too harsh or exposed to oxygen for too long at high temperatures.
-
Solution: Use a controlled heating source and consider running the reaction under an inert atmosphere.
-
-
Other Alkaloids: If the starting piperine was crudely extracted from black pepper, other pepper alkaloids may be present and could persist through the synthesis.[5]
-
Solution: Use highly pure piperine (>95%) as the starting material. If starting from a crude extract, purify the piperine first by recrystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most widely used method is the alkaline hydrolysis of piperine, an alkaloid readily extracted from black pepper (Piper nigrum).[4][5] This process involves heating piperine with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol.[2] The reaction cleaves the amide bond of piperine, yielding the potassium salt of this compound (potassium piperate) and releasing piperidine. Subsequent acidification of the salt solution with an acid like HCl precipitates the final this compound product.[1][4]
Q2: What are the critical safety precautions to take during this compound synthesis?
A2: The primary safety concern is the formation of piperidine as a byproduct during the hydrolysis of piperine. Piperidine is a toxic and corrosive compound.[4] Therefore, the entire procedure, especially the reflux and initial workup, must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Q3: How can I effectively monitor the progress of the piperine hydrolysis reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1] Prepare a TLC plate and spot a small aliquot of the reaction mixture alongside a spot of the starting material (piperine) dissolved in a suitable solvent. A solvent system like hexane:ethyl acetate (7:3) can be used for elution.[7] The reaction is considered complete when the spot corresponding to piperine is no longer visible in the lane of the reaction mixture.
Q4: What is the recommended procedure for purifying the crude this compound product?
A4: The most common purification method is recrystallization.[7] After filtration and washing of the crude precipitated solid, it can be recrystallized from methanol.[3] The process involves dissolving the crude product in a minimum amount of hot methanol and then allowing it to cool slowly to form pure crystals, which can then be collected by filtration.
Data Presentation: Reaction Yields
Quantitative data from synthesis experiments is crucial for evaluating and optimizing protocols.
Table 1: Reported Yields for the Synthesis of this compound and its Derivatives
| Reaction Step | Product | Reagents/Method | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | This compound | Piperine, aq. KOH | 86.96% | [7][8] |
| Hydrolysis | This compound | Piperine, 20% methanolic KOH | 96.00% | [1] |
| Esterification | Methyl Piperate | This compound, Methanol, DCC, DMAP | 84.94% | [7] |
| Esterification | Ethyl Piperate | This compound, Ethanol, DCC, DMAP | 92.79% | [7] |
| Esterification | Isopropyl Piperate | this compound, Isopropanol, DCC, DMAP | 84.60% |[7] |
Detailed Experimental Protocol
Synthesis of this compound via Alkaline Hydrolysis of Piperine
This protocol is a synthesized representation based on common laboratory procedures.[1][2][3][7]
Materials:
-
Piperine (10.0 g)
-
Potassium Hydroxide (KOH) (20.0 g)
-
Ethanol (95%, 200 mL)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Methanol (for recrystallization)
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
Büchner funnel and filter flask
-
TLC plates and chamber
Procedure:
-
Setup: Place piperine (10.0 g) and KOH (20.0 g) in the 500 mL round-bottom flask. Add ethanol (200 mL) and a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. Continue refluxing for 12-24 hours with constant stirring.[2]
-
Monitoring: Periodically check the reaction's progress by TLC until the piperine spot has completely disappeared.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Dissolution & Filtration: Dissolve the resulting solid residue in 200 mL of warm deionized water. If any solids remain, filter them off.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the solution is strongly acidic (pH < 2). A pale yellow precipitate of this compound will form.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature (~50-60°C).
-
Purification: Recrystallize the crude product from hot methanol to obtain pure, yellow, crystalline this compound.[7]
Visualizations
Diagram 1: Experimental Workflow The following diagram illustrates the general workflow for the synthesis and purification of this compound from piperine.
Caption: Workflow for this compound synthesis via alkaline hydrolysis.
Diagram 2: Main Reaction vs. Side Reaction Pathway This diagram shows the desired hydrolysis reaction alongside a potential oxidative cleavage side reaction.
Caption: Desired hydrolysis pathway vs. oxidative side reaction.
References
- 1. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 2. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mitrask.com [mitrask.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Piperic Acid and Piperine
For Immediate Release
A detailed comparison of the antioxidant capacities of piperic acid and piperine reveals significant differences in their mechanisms and efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective antioxidant activities, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Introduction
Piperine, the primary alkaloid in black pepper responsible for its pungency, and its hydrolysis product, this compound, have both been recognized for their potential health benefits, including antioxidant properties. Understanding the nuances of their antioxidant activity is crucial for their potential application in therapeutic and nutraceutical contexts. This guide offers a side-by-side comparison of their performance in various antioxidant assays and delves into their molecular mechanisms of action.
Quantitative Comparison of Antioxidant Activity
Experimental data consistently demonstrates that this compound exhibits superior antioxidant activity compared to piperine across a range of in vitro assays. A key comparative study by Zarai et al. (2013) provides a clear quantitative assessment of their differing capacities[1]. The following table summarizes these findings, which indicate that the hydrolysis of the amide bond in piperine to the carboxylic acid in this compound enhances its radical scavenging and reducing power[1].
| Antioxidant Assay | This compound | Piperine | BHT (Positive Control) | Key Finding |
| DPPH Radical Scavenging Activity (%) | 29.5% (at 50 µg/mL) | 10.28% (at 50 µg/mL) | Not specified in direct comparison | This compound shows significantly higher radical scavenging activity.[1] |
| Reducing Power (Absorbance at 700 nm) | ~0.4 (at 75 µg/mL) | ~0.3 (at 75 µg/mL) | ~0.8 (at 75 µg/mL) | This compound exhibits greater reducing power than piperine.[1] |
| β-Carotene Bleaching Assay (%) | ~75% inhibition | ~50% inhibition | ~90% inhibition | This compound is more effective at inhibiting lipid peroxidation.[1] |
| Phosphomolybdate Assay (Total Antioxidant Capacity) | Higher than piperine | Lower than this compound | Not specified in direct comparison | This compound possesses a higher total antioxidant capacity.[1] |
Other studies have reported the IC50 values for piperine in various antioxidant assays. For instance, in a DPPH assay, the IC50 value for a Piper nigrum extract with a high piperine content was found to be 21.21±0.297µg/mL[2]. In another study, piperine demonstrated superoxide radical scavenging with an IC50 of 1.82 mM and inhibition of lipid peroxidation with an IC50 of 1.23 mM[3]. While a direct IC50 comparison for this compound in the same study is unavailable, the percentage-based data from Zarai et al. strongly supports the superior antioxidant potential of this compound[1].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: 1.0 mL of the DPPH solution is added to 1.0 mL of the test sample (this compound or piperine) at various concentrations in methanol.
-
Incubation: The mixture is shaken vigorously and incubated for 30 minutes in the dark at room temperature.
-
Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 2.0 mL of the ABTS•+ working solution is added to 200 µL of the test sample at various concentrations.
-
Incubation: The mixture is incubated for 6 minutes at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: 1.5 mL of the FRAP reagent is mixed with 50 µL of the test sample.
-
Incubation: The mixture is incubated at 37°C for 4 minutes.
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of piperine and, by extension, this compound can be attributed to both direct radical scavenging and the modulation of cellular signaling pathways involved in the antioxidant defense system.
Piperine's Modulation of Antioxidant Signaling Pathways
Piperine has been shown to exert its antioxidant effects by influencing key signaling pathways:
-
Nrf2-Keap1 Pathway: Piperine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response[2][3][4][5]. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like piperine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs)[2].
-
NF-κB Pathway: Piperine has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pro-inflammatory transcription factor that is also involved in the cellular response to oxidative stress[5][6][7][8][9]. By suppressing NF-κB, piperine can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative damage.
This compound's Antioxidant Mechanism
The enhanced antioxidant activity of this compound is primarily attributed to its chemical structure. The presence of the carboxylic acid group in this compound, formed from the hydrolysis of the amide group in piperine, is thought to increase its ability to donate a hydrogen atom to free radicals, thereby stabilizing them[1]. While direct evidence for the modulation of specific signaling pathways by this compound is less abundant compared to piperine, it is plausible that it may also interact with cellular antioxidant defense mechanisms. Further research is warranted to fully elucidate the intracellular antioxidant signaling pathways modulated by this compound.
Conclusion
The available evidence strongly suggests that this compound is a more potent antioxidant than its parent compound, piperine. This enhanced activity is likely due to the presence of a carboxylic acid moiety, which improves its radical scavenging capabilities. While piperine is known to modulate key antioxidant signaling pathways such as Nrf2 and NF-κB, further investigation is needed to determine the extent to which this compound engages with these intracellular mechanisms. For researchers and developers in the fields of nutrition and pharmacology, this compound represents a promising candidate for applications requiring robust antioxidant protection.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Piperine Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 4. Piperine as a natural derived NRF2 stimulator in prevention or therapy of ROS induced diseases - UGD Academic Repository [eprints.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-inflammatory and antioxidant activities of piperine on t-BHP-induced in Ac2F cells | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to RP-HPLC and Alternative Methods for Piperic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of piperic acid. Due to a scarcity of published, fully validated RP-HPLC methods specifically for this compound, this guide presents available data on this compound analysis and draws comparisons with validated methods for its structurally similar precursor, piperine. This approach offers valuable insights for researchers developing and validating analytical methods for this compound.
Introduction to this compound Analysis
This compound, a derivative of piperine, is a compound of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. RP-HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.
RP-HPLC Method for this compound: A Snapshot
Table 1: Chromatographic Conditions for this compound Analysis (Illustrative)
| Parameter | Condition |
| Column | C18 (Specific dimensions not detailed in the available literature) |
| Mobile Phase | Not explicitly stated for this compound, but typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. |
| Flow Rate | Not explicitly stated. |
| Injection Volume | Not explicitly stated. |
| Detection | UV-Vis (Wavelength not explicitly stated, but likely in the range of 340-345 nm based on piperine analysis). |
| Retention Time | 5.715 min[1] |
Comparative Analysis: Validated RP-HPLC Methods for Piperine
To provide a framework for the validation of a this compound method, this section details validated RP-HPLC methods for piperine. Given the structural similarity between this compound and piperine, these methods offer a strong starting point for developing a robust analytical procedure for this compound.
Table 2: Comparison of Validated RP-HPLC Methods for Piperine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Waters Reliant (250x4.6 mm, 5µ)[2] | Hypersil gold C-18[3] | Luna C18[4] |
| Mobile Phase | 0.1% ortho-phosphoric acid: Acetonitrile (Gradient)[2] | Acetonitrile and HPLC grade water (pH 2.6, adjusted with 2%v/v glacial acetic acid) (Isocratic)[3] | Acetonitrile: 0.01% ortho phosphoric acid (60:40, v/v; pH 3) (Isocratic)[4] |
| Flow Rate | 1.5 ml/min[2] | 1 mL/min[3] | 1 mL/min[4] |
| Detection Wavelength | 342 nm[2] | 346 nm[3] | 340 nm[4] |
| Linearity Range | 1.5-4.5 mg/ml[2] | Not explicitly stated | 0.5 to 20 μg/mL[4] |
| Correlation Coefficient (r²) | 0.999[2] | Not explicitly stated | > 0.999[4] |
| Accuracy (% Recovery) | 100.04-100.82%[2] | >90%[3] | Not explicitly stated |
| Precision (%RSD) | < 2%[2] | < 2%[3] | < 2%[4] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.015 μg/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.044 μg/mL[4] |
Alternative Analytical Methods
While RP-HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound and related compounds.
Table 3: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages | Application to this compound |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography where a solvent moves up a thin layer of adsorbent. | High sample throughput, low cost, simple sample preparation. | Lower resolution and sensitivity compared to HPLC. | A validated HPTLC method for piperine exists, suggesting its potential for this compound analysis[5][6][7][8]. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing compounds. | UV absorption data for this compound and its derivatives are available, indicating its utility for quantification, though with less specificity than chromatographic methods[9][10][11]. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Highly specific, provides structural information, does not require a reference standard of the analyte. | Lower sensitivity than HPLC, requires more expensive instrumentation. | qNMR is a powerful tool for the quantitative analysis of organic molecules and could be applied to this compound[12][13]. |
Experimental Protocol: A Representative RP-HPLC Method (Hypothetical for this compound)
The following protocol is a generalized procedure for the quantification of this compound by RP-HPLC, based on common practices and available data for similar compounds. Method development and validation are essential before routine use.
1. Preparation of Standard Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Perform serial dilutions to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
2. Preparation of Sample Solutions:
- Accurately weigh the sample containing this compound.
- Extract the this compound using a suitable solvent and technique (e.g., sonication, vortexing).
- Filter the extract through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
- Set up the HPLC system with a C18 column and the chosen mobile phase.
- Equilibrate the system until a stable baseline is achieved.
- Inject the standard and sample solutions.
- Record the chromatograms and the peak areas.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of an RP-HPLC experiment and the logical relationship in method validation.
Caption: General workflow for this compound quantification using RP-HPLC.
Caption: Key parameters in analytical method validation.
Conclusion
While a fully validated, publicly available RP-HPLC method specifically for this compound remains to be detailed, the existing data strongly supports its feasibility and effectiveness. By leveraging the extensive validation information available for the related compound piperine, researchers can confidently develop and validate robust and reliable RP-HPLC methods for the accurate quantification of this compound. The choice of analytical method will ultimately depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. Method development and validation for quantification of six bioactive compounds (andrographolide, columbin, piperine, gallic, paracoumaric and oleanolic acids) by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid HPTLC method to estimate piperine in Ayurvedic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. japsonline.com [japsonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. A spectrophotometric method to estimate piperine in piper species [wisdomlib.org]
- 12. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Analysis of Piperic Acid's Cytotoxic Effects on Cancer Cell Lines
Piperic acid, a derivative of the well-known black pepper alkaloid piperine, has emerged as a compound of interest in oncological research.[1] Its potential as a cytotoxic agent against various cancer cells is an active area of investigation. This guide provides a comparative overview of this compound's cytotoxic performance across different cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. The data, derived from in vitro studies, demonstrates a dose- and time-dependent cytotoxic response. For comparison, the effect on non-cancerous peripheral blood mononuclear cells (MNCs) was also assessed. The maximum cytotoxicity was generally observed after 48 hours of treatment with a 100µM concentration of this compound in both cancer cell lines.[1][2]
Below is a summary of the percentage of cytotoxicity observed at various concentrations and time points.
Table 1: Cytotoxicity of this compound on MDA-MB-231 (Breast Cancer) and Mononuclear Cells (MNCs)
| Concentration (µM) | Time (hours) | % Cytotoxicity on MDA-MB-231 Cells | % Cytotoxicity on MNCs |
| 1 | 24 | 68.71 ± 0.01 | 37.9 ± 0.01 |
| 48 | 88.76 ± 0.03 | 47.0 ± 0.01 | |
| 72 | 60.26 ± 0.36 | 42.72 ± 0.03 | |
| 10 | 24 | 72.59 ± 0.06 | 27.41 ± 0.02 |
| 48 | 85.04 ± 0.19 | 24.69 ± 0.15 | |
| 72 | 58.7 ± 0.49 | 45.34 ± 0.00 | |
| 100 | 24 | 68.79 ± 0.02 | 11.4 ± 0.11 |
| 48 | 87.58 ± 0.02 | 37.43 ± 0.08 | |
| 72 | 64.7 ± 0.40 | 27.99 ± 0.13 | |
| Data sourced from Rudraraju N, et al., 2017.[1] |
Table 2: Cytotoxicity of this compound on PC-3 (Prostate Cancer) and Mononuclear Cells (MNCs)
| Concentration (µM) | Time (hours) | % Cytotoxicity on PC-3 Cells | % Cytotoxicity on MNCs |
| 1 | 24 | 9.8 ± 0.01 | 37.9 ± 0.01 |
| 48 | 50.29 ± 0.05 | 47.0 ± 0.01 | |
| 72 | 0 | 42.72 ± 0.03 | |
| 10 | 24 | 38.7 ± 0.08 | 27.41 ± 0.02 |
| 48 | 53.9 ± 0.03 | 24.69 ± 0.15 | |
| 72 | 25.42 ± 0.01 | 45.34 ± 0.00 | |
| 100 | 24 | 68.79 ± 0.02 | 49.45 ± 0.01 |
| 48 | 87.58 ± 0.02 | 62.0 ± 0.02 | |
| 72 | 64.7 ± 0.40 | 84.98 ± 0.06 | |
| Data sourced from Rudraraju N, et al., 2017.[1] |
Notably, at certain concentrations and time points, this compound exhibited higher cytotoxicity against cancer cell lines compared to the healthy mononuclear cells, suggesting a degree of selectivity that is ideal for a potential therapeutic agent.[2]
Experimental Protocols
The primary method used to assess the cytotoxicity of this compound in the cited studies is the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Cancer cells (e.g., PC-3, MDA-MB-231) are seeded into 24-well or 96-well plates at a density of approximately 4 x 10⁴ cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 250 µM) or a vehicle control (like DMSO).
-
Incubation: The treated cells are incubated for specific time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 0.5 mg/mL of MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in 1 mL of a solubilizing agent, typically DMSO.
-
Absorbance Measurement: An aliquot of the DMSO-solubilized solution is transferred to a 96-well plate, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: The percentage of cytotoxicity is calculated relative to the untreated control cells.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Mechanism of Action and Signaling Pathways
While direct mechanistic studies on this compound are emerging, research on its parent compound, piperine, provides significant insights into the probable signaling pathways affected. This compound is believed to interfere with DNA replication, leading to a halt in the cell cycle and subsequent cell death.[1][2] The broader mechanisms likely involve the induction of apoptosis (programmed cell death) through multiple signaling cascades.
Key Signaling Pathways Implicated in Piperine-Induced Apoptosis:
-
Mitochondrial (Intrinsic) Pathway: Piperine and its derivatives can induce apoptosis by disrupting the mitochondrial membrane potential.[3][4] This leads to the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), executing the apoptotic process.[5][6]
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS can trigger oxidative stress, which damages cellular components and initiates apoptosis.[5][7]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Piperine has been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt, thereby promoting apoptosis.[8][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved. Piperine can differentially regulate MAPK components, such as ERK, p38, and JNK, to induce apoptosis in cancer cells.[8][10]
Caption: Signaling pathways implicated in this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of Cytotoxic Properties of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperine impairs cell cycle progression and causes reactive oxygen species-dependent apoptosis in rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
A Comparative Analysis of Piperic Acid and Piperonylic Acid as Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of piperic acid and piperonylic acid as inhibitors of lipoxygenase (LOX), an enzyme pivotal to inflammatory pathways. The information presented is collated from in vitro and in silico studies to support research and development in anti-inflammatory therapeutics.
Introduction to Lipoxygenase and Inflammation
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other lipid mediators.[1][2][3] These mediators are heavily involved in inflammatory responses, and their overproduction is associated with various inflammatory diseases including arthritis, asthma, and certain cancers.[1][2][4] Consequently, the inhibition of LOX enzymes is a key strategy in the development of novel anti-inflammatory drugs.[2][4]
This compound and piperonylic acid are derivatives of piperine, the main alkaloid in black pepper.[5][6] Both compounds have garnered attention for their potential biological activities, including their ability to inhibit lipoxygenase. This guide compares their efficacy based on available experimental data.
Quantitative Performance Data
In vitro studies comparing the lipoxygenase inhibitory potential of this compound and piperonylic acid demonstrate that both are more effective than their parent compound, piperine.[5][6] The data, including 50% inhibitory concentrations (IC50) and thermodynamic binding parameters, indicate that piperonylic acid has a slight edge in inhibitory activity and binding affinity.
| Compound | IC50 Value (µM) | Binding Free Energy (kcal/mol) | Glide Score (kcal/mol) |
| Piperonylic Acid | 43.065[5][6] | -8.33[5][6] | -10.32[5][6] |
| This compound | 45.17[5][6] | -8.09[5][6] | -10.72[5][6] |
| Piperine (Reference) | 85.79[5][6] | -7.47[5][6] | -7.28[5][6] |
| Piperonal (Reference) | 50.78[5][6] | -7.86[5][6] | -9.57[5][6] |
-
IC50 Value: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.
-
Binding Free Energy: Determined by Isothermal Titration Calorimetry (ITC), this value reflects the strength of the interaction between the inhibitor and the enzyme. A more negative value indicates stronger binding.
-
Glide Score: A measure from molecular docking simulations that estimates the binding affinity between a ligand and a protein. A more negative score suggests a more favorable binding interaction.
Based on the IC50 values, piperonylic acid is a slightly more potent inhibitor than this compound.[5][6] This is further supported by its more favorable binding free energy.[5][6] Both compounds demonstrate significantly better inhibitory activity than piperine.
Mechanism of Action
Studies suggest that both this compound and piperonylic acid inhibit the lipoxygenase enzyme by binding directly at its active site.[5][6][7] This mode of action indicates they likely act as competitive inhibitors, competing with the natural substrate (e.g., arachidonic acid) for access to the enzyme's catalytic center. Molecular modeling experiments corroborate these findings, showing strong binding interactions within the active site of LOX.[5][6]
Signaling Pathway and Experimental Workflow
To understand the context of LOX inhibition, it is essential to visualize its place in the inflammatory cascade and the typical workflow for assessing its inhibitors.
Caption: Arachidonic acid pathway and the role of LOX inhibitors.
Caption: Workflow for a spectrophotometric LOX inhibition assay.
Experimental Protocols
The following is a generalized protocol for a lipoxygenase inhibition assay based on common spectrophotometric methods used in the cited literature.[1][8][9]
Materials:
-
Soybean Lipoxygenase (LOX) enzyme solution (e.g., 165 U/mL)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Substrate: Sodium linoleic acid solution (e.g., 0.32 mM)
-
Test Compounds: this compound and piperonylic acid, dissolved in a suitable solvent (e.g., DMSO) to various concentrations.
-
UV-Vis Spectrophotometer
-
96-well plate or quartz cuvettes
Procedure:
-
Preparation: In a cuvette or well, combine 160 µL of sodium phosphate buffer, 20 µL of the LOX enzyme solution, and 10 µL of the test compound solution.[8][10] For the control (100% activity), 10 µL of the solvent is added instead of the test compound.
-
Pre-incubation: The mixture is incubated at room temperature (approx. 25°C) for a period of 5 to 10 minutes to allow the inhibitor to interact with the enzyme.[1][8][10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of the sodium linoleic acid substrate to the mixture.[8][10]
-
Measurement: Immediately after adding the substrate, the rate of formation of the hydroperoxide product, (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is measured by monitoring the increase in absorbance at 234 nm over a period of time (e.g., 3-6 minutes).[1][8][9]
-
Calculation: The percentage of lipoxygenase inhibition is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Conclusion
The available experimental data indicates that both this compound and piperonylic acid are potent inhibitors of lipoxygenase, significantly more so than their parent compound, piperine.[5][6] A comparative analysis of their IC50 values and binding energies suggests that piperonylic acid is a slightly more effective lipoxygenase inhibitor than this compound .[5][6] Both compounds bind to the active site of the enzyme, acting as competitive inhibitors.[5][7] These findings position both molecules, particularly piperonylic acid, as promising candidates for further investigation in the development of novel anti-inflammatory agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. phcogj.com [phcogj.com]
validating the antibacterial spectrum of piperic acid against control antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to natural compounds. Piperic acid, a derivative of piperine found in black pepper, has emerged as a compound of interest. This guide provides a comprehensive comparison of the antibacterial spectrum of this compound against established control antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Our investigation reveals that while this compound on its own demonstrates limited direct antibacterial activity, its true potential lies in its synergistic effects with conventional antibiotics. It has been shown to be a potent efflux pump inhibitor, effectively restoring the efficacy of antibiotics against resistant bacterial strains. This guide will delve into the available data on this compound's activity, compare it with standard antibiotics, and provide the necessary experimental frameworks for its further evaluation.
Comparative Analysis of Antibacterial Spectrum
Direct minimum inhibitory concentration (MIC) data for this compound as a standalone agent against a broad spectrum of bacteria is limited in publicly available research. Studies have predominantly focused on its role as a bioenhancer. However, for comparative purposes, a derivative of this compound has shown some activity. The following table summarizes the available MIC values for a this compound derivative and for common control antibiotics against key bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of a this compound Derivative and Control Antibiotics against Various Bacterial Strains
| Microorganism | This compound Derivative[1] | Ampicillin | Ciprofloxacin | Tetracycline |
| Staphylococcus aureus | Data not available | 0.25 - 2 | 0.125 - 2 | 0.25 - 16 |
| Escherichia coli | 6.25 | 2 - 8 | 0.015 - 1 | 0.5 - 8 |
| Pseudomonas aeruginosa | Data not available | > 256 | 0.25 - 4 | 16 - 128 |
| Bacillus subtilis | Data not available | 0.015 - 0.125 | 0.06 - 0.25 | 0.06 - 0.5 |
Note: The provided MIC for the this compound derivative is against Escherichia coli[1]. The MIC ranges for control antibiotics are compiled from various studies and can vary depending on the specific strain and testing conditions. It is crucial to note that piperine, a closely related compound, has shown no significant antibacterial activity at concentrations up to 100 µg/mL.
Experimental Protocols
To facilitate further research and validation of this compound's antibacterial properties, detailed methodologies for key experiments are provided below.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and control antibiotic stock solutions
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Prepare a serial two-fold dilution of this compound and each control antibiotic in MHB directly in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and control antibiotic solutions of known concentration
-
Calipers or a ruler
Procedure:
-
Evenly spread the standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab to create a lawn.
-
Aseptically apply paper disks impregnated with a known concentration of this compound or control antibiotics onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Mechanism of Action: Efflux Pump Inhibition
The primary mechanism through which this compound and its analogs appear to exert their beneficial antimicrobial effect is through the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby restoring their effectiveness.
Caption: Mechanism of this compound as an Efflux Pump Inhibitor.
Experimental Workflow for Validating Antibacterial Spectrum
The following workflow outlines the key steps for a comprehensive validation of the antibacterial spectrum of a test compound like this compound.
Caption: Experimental Workflow for Antibacterial Spectrum Validation.
Conclusion
While this compound may not be a potent standalone antibacterial agent, its ability to inhibit efflux pumps presents a significant opportunity to revitalize existing antibiotic therapies and combat multidrug-resistant bacteria. Further research into its precise mechanisms of action and in vivo efficacy is warranted. This guide provides the foundational information and methodologies for researchers to explore the full potential of this compound in the fight against infectious diseases.
References
A Comparative Analysis of Piperine Content in Select Pepper Varieties and Its Correlation to Piperic Acid Yield
This guide provides a comparative analysis of the piperine content in various pepper species, primarily from the Piper genus. Piperic acid, a key subject of interest for its potential pharmacological applications, is a direct derivative of piperine obtained through hydrolysis.[1] Consequently, the piperine concentration in a given pepper variety serves as a direct indicator of its potential yield of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of analytical workflows and biological pathways.
Data Summary: Piperine Content in Various Piper Species
The concentration of piperine, the primary pungent and bioactive alkaloid in pepper, varies significantly across different species and even among cultivars of the same species.[2] The following table summarizes piperine content from various studies, providing a basis for selecting varieties with high potential for this compound extraction.
| Pepper Species/Variety | Plant Part | Piperine Content (% w/w) | Piperine Content (mg/100g) | Piperine Content (µg/mL) | Reference |
| Piper nigrum (Black Pepper) | Fruit | 2.33% - 3.34% | - | - | [3][4] |
| Piper nigrum (Black Pepper) | Fruit | 3.15% - 6.41% | - | - | [5] |
| Piper nigrum (Black Pepper) | Fruit | 4.52% | - | - | [6] |
| Piper nigrum (Black Pepper) | Fruit | - | 2,531 - 8,073 | - | [7] |
| Piper nigrum (Black Pepper) | Fruit | - | 1555.50 | - | [8] |
| Piper nigrum (Black Pepper) | Root | - | 790 | - | [7] |
| Piper nigrum Genotypes | Fruit | 3.0% - 5.6% | - | - | [2] |
| Piper longum (Long Pepper) | Fruit | 3.71% | - | - | [6] |
| Piper longum (Long Pepper) | Fruit | - | 600 - 1,600 | - | [7] |
| Piper longum (Long Pepper) | Root | - | 310 | - | [7] |
| Piper longum (Long Pepper) | - | - | - | 268.50 | [9] |
| Piper cubeba (Cubeb Pepper) | Fruit | 1.19% | - | - | [6] |
| Piper cubeba (Cubeb Pepper) | - | - | - | 8.56 | [9] |
| Piper trichostachyon | Fruit | - | 14.40 | - | [8] |
Experimental Protocols
Quantification of Piperine via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantitative analysis of piperine in pepper samples, adapted from several validated methodologies.[3][5][10]
a. Sample Preparation and Extraction:
-
Grinding: Dry the pepper fruits at a controlled temperature and grind them into a fine powder.
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1 gram).
-
Solvent Extraction: Extract the piperine using a suitable solvent such as ethanol or methanol. This can be performed using methods like Soxhlet extraction, sonication, or microwave-assisted extraction to ensure efficiency.[11]
-
Filtration and Dilution: Filter the resulting extract to remove particulate matter. Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
b. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., Luna C18, 250 x 4.6mm, 5µm).[10][11]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. Ratios can vary, for example, 60:40 (v/v) of acetonitrile to 1% acetic acid in water.[3][9] Isocratic elution is typically sufficient.
-
Detection Wavelength: Piperine shows strong absorbance at 340 nm or 254 nm.[9][10]
c. Calibration and Quantification:
-
Standard Preparation: Prepare a stock solution of pure piperine standard (e.g., 1000 ppm) in the solvent.[3] Create a series of calibration standards (e.g., 1 to 200 ppm) by diluting the stock solution.[3]
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts. Determine the piperine concentration in the samples by interpolating their peak areas from the calibration curve.
Synthesis of this compound from Piperine
This compound is not typically quantified directly from pepper but is synthesized from extracted piperine. The process involves the base-catalyzed hydrolysis of the amide bond in piperine.[1][12]
-
Hydrolysis: Dissolve the extracted piperine in ethanol. Add a strong base, such as potassium hydroxide (KOH), to the solution.[12]
-
Reflux: Heat the mixture under reflux for several hours (e.g., 12 hours) to facilitate the hydrolysis of the amide bond, which splits piperine into this compound (as its potassium salt) and piperidine.[1][12]
-
Isolation of Piperate Salt: Allow the mixture to cool. The potassium salt of this compound will precipitate. Isolate the salt via vacuum filtration and wash it with ethanol.[12]
-
Acidification: Dissolve the collected piperic potassium salt in water.
-
Precipitation: Slowly add a dilute acid, such as hydrochloric acid (HCl), to the solution. This will protonate the piperic salt, causing the less soluble this compound to precipitate out as a yellow solid.[1][12]
-
Purification: Filter the precipitate, wash it with water to remove excess acid and salts, and then recrystallize it from a suitable solvent like acetone to obtain pure this compound.[12]
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the workflow from sample preparation to the quantification of piperine and its subsequent conversion to this compound.
Signaling Pathways Modulated by Piperine
Piperine, the precursor to this compound, exerts its biological effects by modulating numerous intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.[13][14] This diagram depicts the inhibitory effects of piperine on key inflammatory signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination and risk characterisation of bio-active piperine in black pepper and selected food containing black pepper consumed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Quantification of the Phenolic Compounds, Piperine Content, and Total Polyphenols along with the Antioxidant Activities in the Piper trichostachyon and P. nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piperic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe disposal of piperic acid, a common intermediate in the synthesis of fragrances, flavorants, and pharmaceuticals.[1] By following these procedures, you can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your organization.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary precautions. This compound is classified as causing skin and eye irritation, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Respiratory Protection: A dust respirator should be used, especially when generating dust.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Safety glasses are mandatory. A face shield is recommended if the situation requires it.[2][4]
-
Skin and Body Protection: A lab coat or protective clothing and boots, if necessary, should be worn.[2]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a fume hood, to prevent dust dispersion.[2][5]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed and store it in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[2][4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound. This information is essential for risk assessment and proper handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₀O₄ | [1] |
| Molar Mass | 218.20 g/mol | |
| Appearance | Solid | |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | [3] |
| Toxicity Data | ipr-mus LD50: >800 mg/kg | [2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Category 2) | [3] |
Note: Some physical properties like melting point and solubility were not consistently available across safety data sheets and are therefore omitted.
Operational Plan for Disposal
The primary rule for this compound disposal is that it should not be released into the environment . Due to its toxicity to aquatic life, drain disposal is not an option.[3] All this compound waste, including contaminated materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix it with other chemicals. Leave the chemical waste in its original container if possible, or use a clearly labeled, compatible container.[6]
-
Container Management:
-
Ensure the waste container is made of a compatible material (e.g., glass or appropriate plastic) and is in good condition.[6]
-
The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[6][7]
-
Label the container clearly with the words "HAZARDOUS WASTE " and "this compound".[7]
-
-
Collection and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA).[7]
-
Follow all local and institutional guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Complete all necessary paperwork, accurately describing the waste.
-
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate the immediate danger area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described above before attempting to clean the spill.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[8] For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[8] Do not allow the product to enter drains.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your supervisor and EHS office as per your institution's policy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By integrating these procedures into your laboratory's standard operating protocols, you can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Piperic acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various stages of handling.
| PPE Category | Type | Area of Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or when there is a significant splash hazard. | Mandatory at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile or Neoprene gloves. | When handling the this compound container, weighing the powder, preparing solutions, and during cleanup and disposal. |
| Body Protection | A fully buttoned laboratory coat. | Mandatory at all times in the laboratory where this compound is handled. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter. | Recommended when weighing or transferring powdered this compound, especially if not performed in a ventilated enclosure, or if irritation is experienced. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experimental procedures is critical for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Handling and Preparation of Solutions
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.
-
Weighing: When weighing the powder, use a draft shield or a dedicated weighing enclosure to prevent the dispersal of dust.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Prevention: Use a contained work area, such as a tray, to minimize the spread of any potential spills.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid this compound waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place these items in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not pour this compound solutions down the drain.
-
Compatibility: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents.
Waste Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
